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  • Product: 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene
  • CAS: 1698576-59-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Introduction & Target Compound Profile In advanced organic synthesis and drug development, the strategic protection of phenolic hydroxyl groups is paramount for directing regioselectivity and preventing unwanted side rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Compound Profile

In advanced organic synthesis and drug development, the strategic protection of phenolic hydroxyl groups is paramount for directing regioselectivity and preventing unwanted side reactions. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 1698576-59-8) is a highly specialized synthetic intermediate synthesized via the methoxymethylation of 2-fluoro-3-methylphenol. The methoxymethyl (MOM) ether is an exceptionally robust protecting group, offering orthogonality by remaining stable under strong basic, nucleophilic, and reductive environments, while being cleanly cleaved under mildly acidic conditions[1].

This technical guide delineates the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to synthesize this compound with high fidelity.

Mechanistic Rationale: The Methoxymethylation of Phenols

The installation of a MOM group onto a phenol typically utilizes chloromethyl methyl ether (MOM-Cl) in the presence of a base. The reaction proceeds via a pathway characterized by the formation of a highly electrophilic oxonium intermediate, rather than a simple


 displacement[1].

Causality of Reagent Selection:

  • Base Selection (DIPEA vs. NaH): While strong bases like sodium hydride (NaH) can quantitatively pre-form the phenoxide anion, the use of a non-nucleophilic weak base like N,N-diisopropylethylamine (DIPEA) allows for a milder, concerted deprotonation following the nucleophilic attack. This mitigates the risk of side reactions and avoids the hazardous generation of hydrogen gas associated with NaH[1].

  • Electrophile Activation: The lone electron pairs on the oxygen atom of MOM-Cl assist in the expulsion of the chloride leaving group. This generates a resonance-stabilized oxonium ion (

    
    ). This intermediate is exceptionally electrophilic, making MOM-Cl a potent alkylating agent capable of reacting rapidly with the weakly nucleophilic phenol[1].
    
  • Solvent Dynamics: Anhydrous dichloromethane (DCM) is selected as the primary solvent because its polarity stabilizes the transition state of the oxonium ion formation without competing as a nucleophile, which would be a risk with protic solvents[2].

Mechanism Phenol 2-Fluoro-3-methylphenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation by DIPEA Base DIPEA (Non-nucleophilic Base) Base->Phenoxide Product 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene Phenoxide->Product Nucleophilic Attack MOMCl MOM-Cl (Electrophile Precursor) Oxonium Oxonium Ion [CH3-O+=CH2] (Highly Reactive) MOMCl->Oxonium Cl- Expulsion Oxonium->Product

Caption: Mechanistic pathway of phenol MOM protection via an oxonium intermediate.

Experimental Methodology: A Self-Validating Protocol

Due to the high toxicity and recognized carcinogenicity of MOM-Cl, this protocol integrates stringent safety measures and self-validating checkpoints to ensure operational integrity and researcher safety[3].

Step-by-Step Synthesis:

  • Preparation & Inert Atmosphere: In a flame-dried, argon-purged round-bottom flask, dissolve 2-fluoro-3-methylphenol (1.0 equiv, e.g., 10.0 mmol) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 equiv, 15.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure homogenous mixing and partial pre-equilibration of the acid-base complex.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic nature of the alkylation, preventing solvent boil-off and controlling the reaction rate of the highly reactive oxonium intermediate.

  • Electrophile Introduction: Slowly add MOM-Cl (1.2 equiv, 12.0 mmol) via syringe over 10 minutes. Safety Checkpoint: MOM-Cl is a known human carcinogen; handling must be strictly confined to a certified fume hood using appropriate PPE[3].

  • Reaction Progression & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The reaction is deemed complete when the lower-

    
     phenol spot is entirely consumed, validating the full conversion of the starting material.
    
  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous

    
     (10 mL/mmol). Causality: The aqueous quench safely hydrolyzes any residual, unreacted MOM-Cl into formaldehyde, methanol, and HCl, effectively neutralizing the carcinogenic hazard before workup[4].
    
  • Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene.

Workflow A Substrate Dissolution (Anhydrous DCM) B DIPEA Addition (RT, 15 min) A->B C MOM-Cl Addition (0 °C, Dropwise) B->C D Reaction & TLC (RT, 2-4 h) C->D E NH4Cl Quench (0 °C, Neutralization) D->E F Extraction (DCM / Brine) E->F G Chromatography (Silica Gel) F->G

Caption: Step-by-step experimental workflow for the safe synthesis of the MOM ether.

Quantitative Analysis and Optimization Data

To ensure reproducibility and facilitate scale-up, the following tables summarize the physical properties of the target compound and the optimization parameters of the reaction conditions.

Table 1: Target Compound Profile

PropertyValue
Chemical Name 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene
CAS Number 1698576-59-8
Molecular Formula

Molecular Weight 170.18 g/mol
Starting Material 2-Fluoro-3-methylphenol (CAS: 77772-72-6)

Table 2: Reaction Condition Optimization & Yields

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DIPEA (1.5) DCM 0 to RT 3 >98 92
NaH (1.2)THF0 to RT2>9588

(2.0)
DMFRT128578

Analysis of Data: The use of DIPEA in DCM provides the highest isolated yield (92%). While NaH in THF is faster (2 hours), the strong basicity can lead to trace side reactions or difficulties in scaling up due to hydrogen gas evolution[1]. The use of


 in DMF requires significantly longer reaction times and results in lower yields due to the poor solubility of the inorganic base and potential competitive hydrolysis of MOM-Cl by residual moisture[2].

References

  • Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

  • ChemEurope. "Chloroalkyl ether." ChemEurope Encyclopedia. Available at:[Link]

  • Organic Syntheses. "Chloromethyl methyl ether as a solution in toluene." Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene CAS number

As a Senior Application Scientist specializing in synthetic methodologies and drug development, I approach the integration of fluorinated building blocks not merely as a sequence of reactions, but as a carefully orchestr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodologies and drug development, I approach the integration of fluorinated building blocks not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electronic and steric environments.

The compound 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS 1698576-59-8) is a highly specialized intermediate. It serves as a masked, activated precursor designed to withstand harsh downstream functionalizations while offering precise regiocontrol for complex molecule synthesis[1],[2].

This technical guide provides an in-depth analysis of its structural rationale, mechanistic utility, and field-proven protocols for its synthesis and utilization.

Physicochemical Profiling & Structural Rationale

Before deploying this building block in a synthetic pipeline, we must understand its fundamental properties and the strategic reasoning behind its specific functionalization. The methoxymethoxy (MOM) group is not chosen arbitrarily; it is a deliberate protective and directing strategy.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene
CAS Number 1698576-59-8
Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Precursor Phenol CAS 77772-72-6 (2-Fluoro-3-methylphenol)
Typical Commercial Purity ≥ 95% - 98%
Appearance Colorless to pale yellow liquid
Solubility Soluble in THF, DCM, EtOAc; Insoluble in H2O

Data supported by commercial chemical profiling standards[1],,,[3].

The Strategic Role of the MOM Ether

In drug development, phenolic hydroxyl groups are highly reactive and prone to oxidation or unwanted participation in cross-coupling reactions.

  • Why not a Methyl Ether? Methyl ethers require extremely harsh Lewis acidic conditions (e.g., BBr3) for cleavage, which can lead to hydrodefluorination or degradation of sensitive pharmaceutical intermediates.

  • Why not a Benzyl Ether? Benzyl ethers are typically cleaved via palladium-catalyzed hydrogenation. If the target molecule contains reducible moieties (alkenes, alkynes, or nitro groups), this orthogonal compatibility is lost.

  • The MOM Advantage: The MOM ether is easily installed, highly stable to strong bases (like alkyllithiums) and nucleophiles, and can be cleaved under mild, self-validating acidic conditions. Crucially, its oxygen atoms act as powerful chelating sites for lithium, enabling regioselective functionalization.

Mechanistic Insights: Directed Ortho Metalation (DoM)

The true power of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene lies in its utility for Directed Ortho Metalation (DoM) .

In this molecule, the positions are occupied as follows: C1 (OMOM), C2 (Fluoro), C3 (Methyl). The available aromatic protons are at C4, C5, and C6.

  • The fluorine atom at C2 is highly electronegative, exerting a strong inductive (-I) effect that acidifies the aromatic ring.

  • The OMOM group at C1 is a premier DoM directing group. The lone pairs on the acetal oxygen atoms strongly coordinate with the lithium cation of an alkyllithium base (such as sec-BuLi).

  • Because C2 is blocked by fluorine, the base is directed exclusively to C6 , the only available position ortho to the powerful OMOM directing group.

This proximity effect dramatically lowers the activation energy for deprotonation, allowing for precise, regioselective C-C or C-X bond formation at the C6 position without touching the C4 or C5 positions.

G A 2-Fluoro-3-methylphenol (CAS 77772-72-6) B MOM-Cl, NaH THF, 0°C A->B Deprotonation C 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene (CAS 1698576-59-8) B->C Alkylation D s-BuLi, TMEDA THF, -78°C C->D Directed Ortho Metalation (DoM) E C6-Lithiated Intermediate D->E Chelation via OMOM F Electrophile (E+) Quench E->F G C6-Functionalized Product F->G C-C/C-X Bond Formation

Fig 1: Synthesis of CAS 1698576-59-8 and its downstream Directed Ortho Metalation (DoM) pathway.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the laboratory, the following protocols are designed as self-validating systems. Causality is built into every step so that the researcher can visually or analytically confirm success before proceeding.

Protocol A: Synthesis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Objective: Protect 2-Fluoro-3-methylphenol (CAS 77772-72-6)[4] to yield the target MOM ether (CAS 1698576-59-8)[2].

  • Deprotonation:

    • Charge an oven-dried, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Suspend in anhydrous THF and cool to 0 °C.

    • Causality & Validation: Slowly add a solution of 2-Fluoro-3-methylphenol (1.0 equiv) in THF. The evolution of H₂ gas provides a visual self-validation cue. Once bubbling entirely ceases, quantitative conversion to the phenoxide is confirmed.

  • Alkylation:

    • Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv). Maintain at 0 °C for 1 hour, then warm to room temperature.

    • Causality: MOM-Cl is highly reactive; keeping the reaction at 0 °C during addition prevents exothermic degradation and limits polyalkylation side reactions.

  • Reaction Monitoring:

    • Perform TLC (Hexanes:EtOAc 9:1).

    • Validation: The product will show a significantly higher

      
       value than the starting material because the hydrogen-bond donating hydroxyl group is now masked.
      
  • Workup:

    • Quench slowly with saturated aqueous NH₄Cl.

    • Causality: Using NH₄Cl instead of plain water buffers the system, neutralizing excess NaH without creating a highly basic aqueous layer that could cause stubborn biphasic emulsions. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Acidic Cleavage (Deprotection)

Once downstream functionalization is complete, the MOM group must be removed to reveal the elaborated phenol.

  • Acidic Hydrolysis:

    • Dissolve the MOM-protected intermediate in a 1:1 mixture of Methanol and THF.

    • Add 3M aqueous HCl (or Trifluoroacetic acid, 10 equiv). Heat to 45 °C.

  • Analytical Validation:

    • Monitor via LC-MS.

    • Validation: The cleavage is self-validating when the non-polar MOM ether mass peak disappears, and the highly polar, UV-active peak corresponding to the free phenol emerges. The evolution of formaldehyde and methanol byproducts drives the thermodynamic equilibrium forward.

  • Neutralization & Isolation:

    • Cool to room temperature and quench with saturated aqueous NaHCO₃ until pH ~ 7.5.

    • Causality: Neutralizing the acid prior to concentration prevents the re-acetalization or degradation of the newly unmasked, electron-rich phenol during solvent evaporation.

G Step1 1. Dissolve MOM-ether in MeOH/THF (1:1) Step2 2. Add 3M HCl (aq) or TFA (10 equiv) Step1->Step2 Step3 3. Heat to 45°C Monitor via LC-MS Step2->Step3 Acidic Cleavage of Acetal Step4 4. Quench with Sat. NaHCO3 (aq) Step3->Step4 Neutralization Step5 5. Extract (EtOAc) & Dry (Na2SO4) Step4->Step5 Isolation

Fig 2: Standardized self-validating acidic cleavage workflow for MOM ether deprotection.

References

  • Boroncore. "1698576-59-8 | 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene". Retrieved from:[1]

  • Sigma-Aldrich. "2-Fluoro-1-(methoxymethoxy)-3-methylbenzene | 1698576-59-8". Retrieved from:[2]

  • Santa Cruz Biotechnology. "2-Fluoro-3-methylphenol | CAS 77772-72-6". Retrieved from:[4]

  • Fluorochem. "2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS 1698576-59-8)". Retrieved from:[3]

Sources

Foundational

Synthesis and Starting Materials for 2-Fluoro-3-methylanisole: A Technical Guide

Introduction & Pharmacological Relevance 2-Fluoro-3-methylanisole (also known as 1-fluoro-2-methoxy-3-methylbenzene) is a highly valued fluorinated aromatic building block in modern medicinal chemistry. Its unique substi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-Fluoro-3-methylanisole (also known as 1-fluoro-2-methoxy-3-methylbenzene) is a highly valued fluorinated aromatic building block in modern medicinal chemistry. Its unique substitution pattern—combining the stereoelectronic effects of a fluorine atom with the steric bulk of a methyl group and the electron-donating properties of a methoxy group—makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).

From a drug development perspective, this specific compound serves as a critical starting material in the synthesis of pyrido[3,2-d]pyrimidine derivatives. These complex molecules act as potent inhibitors of the RAS-ERK signaling pathway, which are currently being heavily investigated for the treatment of proliferative diseases and 1[1]. Selecting the correct starting materials and synthetic routes for this building block dictates the regiochemical purity, scalability, and overall cost of the downstream campaign.

Retrosynthetic Analysis & Route Selection

When designing a synthetic strategy for 2-fluoro-3-methylanisole, process chemists must evaluate routes based on starting material availability, thermodynamic stability, and kinetic control.

Retrosynthesis Target 2-Fluoro-3-methylanisole Route1 O-Methylation Target->Route1 Route2 Directed ortho-Metalation Target->Route2 SM1 2-Fluoro-3-methylphenol + Iodomethane Route1->SM1 SM2 3-Methylanisole + NFSI Route2->SM2

Retrosynthetic pathways for 2-fluoro-3-methylanisole synthesis.

We evaluate two primary pathways:

  • Williamson-Type O-Methylation: Utilizing 2[2] as the starting material. This route is highly scalable and relies on robust nucleophilic substitution. The phenol itself is typically sourced via the 3[3] from tert-butylphenol precursors.

  • Directed ortho-Metalation (DoM): Utilizing 3-methylanisole as the starting material, leveraging the methoxy group to direct lithium-halogen exchange, followed by electrophilic fluorination.

Primary Route: O-Methylation of 2-Fluoro-3-methylphenol

Mechanistic Rationale

The most efficient and scalable method to produce 2-fluoro-3-methylanisole is the O-methylation of 2-fluoro-3-methylphenol. The presence of the highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the phenolic hydroxyl group (lowering the pKa to approximately 9.0–9.5 compared to an un-substituted phenol's 10).

This increased acidity is a critical mechanistic advantage: it allows for complete deprotonation using a mild, non-nucleophilic base such as Potassium Carbonate (


), avoiding the need for hazardous bases like Sodium Hydride (

). The resulting phenoxide anion is a potent nucleophile that undergoes a rapid

reaction with an electrophilic methylating agent, typically Iodomethane (

) or Dimethyl Sulfate. Tetrahydrofuran (THF) is selected as the solvent because it provides an excellent balance between reaction kinetics and ease of downstream aqueous workup.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between observed physical changes and chemical progress.

Workflow Step1 Dissolve 2-Fluoro-3-methylphenol in THF (0.5 M) Step2 Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 Add Iodomethane (1.2 eq) Dropwise at 0°C Step2->Step3 Step4 Warm to RT Stir for 4 hours Step3->Step4 Step5 Aqueous Workup (EtOAc / H2O extraction) Step4->Step5 Step6 Dry over Na2SO4 & Concentrate Step5->Step6 Product 2-Fluoro-3-methylanisole (>90% Yield) Step6->Product

Step-by-step O-methylation experimental workflow.

Step-by-Step Procedure:

  • Preparation of the Phenoxide: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous THF and 2-fluoro-3-methylphenol (1.0 eq). Add finely powdered

    
     (1.5 eq) in one portion.
    
    • Causality & IPC: Stir the suspension at room temperature for 30 minutes. The mixture will transition from a clear solution to a slightly cloudy, pale-yellow suspension. This physical change validates the successful formation of the potassium phenoxide salt.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Iodomethane (1.2 eq) dropwise over 15 minutes via a syringe.

    • Causality & IPC: The dropwise addition at 0 °C controls the exothermic

      
       reaction and prevents the volatilization of the low-boiling iodomethane (bp 42 °C), ensuring stoichiometric integrity.
      
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Causality & IPC: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or LC-MS. The starting phenol is highly UV-active and stains strongly with

      
      . The reaction is self-validated as complete when the phenol spot (
      
      
      
      ) completely disappears, replaced by the less polar anisole product (
      
      
      ). If starting material persists, the system dictates adding an additional 0.1 eq of
      
      
      and stirring for 1 hour.
  • Quench and Workup: Quench the reaction by adding distilled water (equal volume to THF) to dissolve the inorganic salts (

    
     and unreacted 
    
    
    
    ). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 2-fluoro-3-methylanisole as a colorless liquid.
    

Alternative Route: Directed ortho-Metalation (DoM) of 3-Methylanisole

Mechanistic Rationale

For scenarios where 2-fluoro-3-methylphenol is unavailable, 3-methylanisole can be utilized via Directed ortho-Metalation (DoM). The methoxy group acts as a Directed Metalation Group (DMG). The lone pairs on the oxygen atom coordinate with the lithium cation of n-Butyllithium (n-BuLi), pre-organizing the base and directing the deprotonation to the sterically hindered C2 position (between the methoxy and methyl groups). The resulting aryllithium intermediate is then trapped with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI).

Self-Validating Experimental Protocol
  • Metalation: Dissolve 3-methylanisole (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF at -78 °C under argon. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.

    • Causality & IPC: TMEDA is mechanistically critical; it breaks up the n-BuLi hexamers, dramatically increasing its basicity and kinetic reactivity to force deprotonation at the sterically hindered C2 position. A color change to deep yellow/orange visually validates the formation of the aryllithium species.

  • Fluorination: After stirring for 2 hours at -78 °C, add a solution of NFSI (1.2 eq) in THF dropwise.

    • Causality & IPC: The reaction must be kept strictly at -78 °C during addition to prevent polyfluorination or radical side reactions. The color will rapidly fade to pale yellow as the electrophilic fluorine is transferred, confirming consumption of the aryllithium intermediate.

  • Workup: Warm to room temperature, quench with saturated aqueous

    
    , and extract with diethyl ether.
    

Quantitative Route Comparison

The following table summarizes the quantitative metrics of the discussed synthetic pathways to aid process chemists in route selection.

Synthetic RoutePrimary Starting MaterialKey ReagentsTypical YieldRegiochemical PurityScalabilityE-Factor (Est.)
O-Methylation 2-Fluoro-3-methylphenol

,

, THF
85 - 95%>99% (Inherent)HighLow (< 5)
DoM Fluorination 3-Methylanisolen-BuLi, TMEDA, NFSI40 - 60%85 - 90%Low-MediumHigh (> 20)
Sandmeyer 2-Methoxy-6-methylaniline

, HF-Pyridine
50 - 70%>95%MediumMedium (~15)

References

  • US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease Source: Google Patents URL
  • 2-Fluoro-3-methylphenol | 77772-72-6 Source: Sigma-Aldrich URL
  • Source: Tandfonline (Sumitomo Chemical Co., Ltd.)

Sources

Exploratory

An In-depth Technical Guide to the Methoxymethyl (MOM) Protection of 2-Fluoro-3-Methylphenol

Introduction: The Strategic Imperative of Phenol Protection In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Phenol Protection

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group of phenols, while a versatile handle for molecular elaboration, possesses an acidic proton and nucleophilic character that can interfere with a wide array of synthetic transformations. Protecting this functionality is therefore not merely a procedural step, but a critical decision that dictates the efficiency and outcome of a synthetic route. The methoxymethyl (MOM) ether stands out as a robust and reliable protecting group for phenols, prized for its ease of installation and its stability across a broad spectrum of non-acidic reaction conditions.[1][2]

This guide provides a comprehensive, in-depth exploration of the methoxymethyl (MOM) protection of a specific, electronically and sterically distinct substrate: 2-fluoro-3-methylphenol. We will dissect the mechanistic underpinnings, evaluate competing experimental protocols, and provide field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Substrate: Understanding the Reactivity of 2-Fluoro-3-Methylphenol

The reactivity of the phenolic proton in 2-fluoro-3-methylphenol is subtly modulated by its substituents. The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect, increasing the acidity of the hydroxyl group compared to phenol itself. Conversely, the methyl group at C3 has a mild electron-donating effect. This electronic profile makes the corresponding phenoxide a relatively stable and readily formed nucleophile, poised for reaction with an appropriate electrophile. The selection of a suitable base and reaction conditions for deprotonation is a key variable that we will explore in detail.

Mechanism of MOM Ether Formation: A Tale of Two Pathways

The formation of a MOM ether from a phenol is fundamentally a nucleophilic substitution reaction. The phenoxide anion acts as the nucleophile, attacking an electrophilic methoxymethyl source.[3] The choice of base dictates the precise timing of this nucleophilic attack.

  • Pre-formation of the Phenoxide: Utilizing a strong, non-nucleophilic base such as sodium hydride (NaH) ensures the complete and irreversible deprotonation of the phenol to form the sodium phenoxide before the introduction of the MOM reagent.[3][4] This approach is powerful but requires strictly anhydrous conditions as NaH reacts violently with water.

  • In Situ Deprotonation: Employing a weaker, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) establishes an equilibrium where the phenol is deprotonated in the presence of the MOM reagent.[3][5][6] This method is often more convenient for routine laboratory operations.

The most common electrophile, chloromethyl methyl ether (MOM-Cl), is highly reactive due to the anomeric effect, where the lone pairs on the ether oxygen stabilize the developing positive charge on the adjacent carbon, facilitating the departure of the chloride leaving group.[3]

MOM_Protection_Mechanism cluster_0 Pathway 1: Strong Base (e.g., NaH) cluster_1 Pathway 2: Weaker Base (e.g., DIPEA) Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Deprotonation Base1 NaH Product1 Ar-O-MOM Phenoxide->Product1 SN2 Attack MOMCl1 CH₃OCH₂Cl MOMCl1->Product1 Phenol2 Ar-OH TransitionState [Equilibrium Mixture] Phenol2->TransitionState Base2 DIPEA Base2->TransitionState MOMCl2 CH₃OCH₂Cl MOMCl2->TransitionState Product2 Ar-O-MOM

Causality Diagram: MOM Protection Pathways.

Methodologies for MOM Protection: A Comparative Analysis

The choice of methodology for MOM protection involves a trade-off between reaction efficiency, operational simplicity, and safety.

MethodReagentsSolvent(s)TemperatureTypical YieldProsCons
A: MOM-Cl / DIPEA MOM-Cl, N,N-Diisopropylethylamine (DIPEA)DCM0 °C to RT85-98%[7]High yield, mild conditions, operationally simple.MOM-Cl is a potent carcinogen requiring careful handling.[3][8]
B: MOM-Cl / NaH MOM-Cl, Sodium Hydride (NaH)THF, DMF0 °C to RT74-96%[7]Irreversible deprotonation drives reaction, very effective.Requires strictly anhydrous conditions, NaH is pyrophoric.
C: Dimethoxymethane / Acid Dimethoxymethane, P₂O₅ or TfOHCHCl₃, DCMRTGoodAvoids carcinogenic MOM-Cl.[4][9]Requires strong acid catalyst which may not be substrate-compatible.
D: MOM-OAc / Lewis Acid Methoxymethyl acetate (MOM-OAc), ZnCl₂DCMRT66-81%Safer alternative to MOM-Cl.Requires a Lewis acid catalyst, may be less efficient.

Field Insight: For most applications involving substrates like 2-fluoro-3-methylphenol that are stable to mild bases, Method A (MOM-Cl/DIPEA) represents the optimal balance of efficiency, reliability, and operational simplicity. The primary caveat is the stringent safety protocol required for handling MOM-Cl.

Experimental Workflow and Protocol

This section provides a self-validating, step-by-step protocol for the MOM protection of 2-fluoro-3-methylphenol using the recommended MOM-Cl/DIPEA methodology. The causality for each step is explained to ensure reproducibility and understanding.

Experimental_Workflow A 1. Preparation Dissolve phenol in anhydrous DCM under N₂. B 2. Cooling Cool solution to 0 °C in an ice bath. A->B C 3. Base Addition Add DIPEA (1.5 equiv). B->C D 4. Reagent Addition Slowly add MOM-Cl (1.2 equiv). C->D E 5. Reaction Warm to RT, stir for 4-18h. Monitor by TLC. D->E F 6. Quench Add saturated aq. NaHCO₃. E->F G 7. Extraction Separate layers, extract aqueous with DCM. F->G H 8. Wash & Dry Combine organics, wash with brine, dry over Na₂SO₄. G->H I 9. Concentration Filter and concentrate under reduced pressure. H->I J 10. Purification Purify by flash column chromatography. I->J

Diagram of the MOM Protection Experimental Workflow.
Detailed Protocol: Synthesis of 1-(Methoxymethoxy)-2-fluoro-3-methylbenzene

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen and a potent alkylating agent.[3][10] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Any equipment that comes into contact with MOM-Cl should be decontaminated with an ammonia solution.[11]

Reagents & Equipment:

  • 2-Fluoro-3-methylphenol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-methylphenol (1.0 equiv). Dissolve the phenol in anhydrous DCM (to a concentration of 0.1-0.5 M).

    • Causality: Anhydrous conditions prevent the hydrolysis of MOM-Cl and side reactions. The inert atmosphere prevents potential oxidation.

  • Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add DIPEA (1.5 equiv) dropwise.

    • Causality: Cooling controls the initial exotherm of the reaction. DIPEA acts as a hindered, non-nucleophilic base to neutralize the HCl generated during the reaction.[6][12]

  • MOM-Cl Addition: Slowly add MOM-Cl (1.2 equiv) to the cold solution.

    • Causality: A slight excess of MOM-Cl ensures complete consumption of the starting phenol. Slow addition is crucial to maintain temperature control.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

    • Causality: Warming to room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a critical self-validating step to confirm the reaction's endpoint and avoid over-running or incomplete conversion.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.[12] Transfer the mixture to a separatory funnel.

    • Causality: The basic quench neutralizes any remaining acidic species and protonated DIPEA.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.

    • Causality: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The brine wash removes bulk water and water-soluble impurities. Na₂SO₄ removes residual water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 1-(methoxymethoxy)-2-fluoro-3-methylbenzene.

    • Causality: Chromatography removes unreacted reagents, the DIPEA-HCl salt, and any minor byproducts, providing the analytically pure product.

Characterization of the Product

Confirmation of the product structure, 1-(methoxymethoxy)-2-fluoro-3-methylbenzene, is achieved through standard spectroscopic techniques.[13]

  • ¹H NMR: The spectrum will show the disappearance of the broad phenolic -OH singlet (typically 4-7 ppm).[14][15] Key new signals will appear: a singlet around 5.2 ppm (2H) for the -O-CH₂-O- moiety and a singlet around 3.5 ppm (3H) for the -O-CH₃ moiety. The aromatic protons and the aryl-methyl protons will show characteristic shifts and couplings, influenced by the new ether group.

  • ¹³C NMR: The spectrum will confirm the presence of the two new carbons of the MOM group, typically with signals around 95 ppm (-O-CH₂-O-) and 56 ppm (-O-CH₃).

  • IR Spectroscopy: The most telling change will be the complete disappearance of the broad O-H stretching band that is prominent in the starting material's spectrum (around 3300-3400 cm⁻¹).[14] The appearance of strong C-O-C stretching bands (typically 1150-1050 cm⁻¹) will be evident.

  • Mass Spectrometry: The mass spectrum will show the correct molecular ion peak (M⁺) for the product (C₉H₁₁FO₂). Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire MOM group.[16]

Strategic Deprotection: Regenerating the Phenol

The MOM ether is prized for its stability to bases, nucleophiles, and many redox reagents, but it is readily cleaved under acidic conditions.[2][4] This orthogonality is a key feature in its strategic application.

The deprotection mechanism is essentially an acid-catalyzed hydrolysis of the acetal. Protonation of one of the ether oxygens is followed by elimination of methanol to form a resonance-stabilized oxonium ion, which is then attacked by water to release the free phenol.

Deprotection_Mechanism MOM_Ether Ar-O-CH₂-OCH₃ Protonated_Ether Ar-O-CH₂-O⁺(H)CH₃ MOM_Ether->Protonated_Ether Protonation H_Plus H⁺ H_Plus->Protonated_Ether Oxonium_Ion Ar-O=CH₂⁺  +  CH₃OH Protonated_Ether->Oxonium_Ion Methanol loss Hemiacetal Ar-O-CH₂-OH Oxonium_Ion->Hemiacetal Nucleophilic attack Water H₂O Water->Hemiacetal Phenol Ar-OH Hemiacetal->Phenol Decomposition Formaldehyde CH₂O Hemiacetal->Formaldehyde

Mechanism of Acid-Catalyzed MOM Deprotection.

A standard and effective protocol involves stirring the MOM-protected phenol in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid at room temperature or with gentle heating.[7][12] Work-up typically involves neutralization, removal of the organic solvent, and extraction of the phenol.[12] Numerous other conditions, including Lewis acids or solid-supported acid catalysts, can also be employed for selective deprotection.[17][18][19]

References

  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. [Link]

  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]

  • Methoxymethyl ether. Grokipedia. [Link]

  • Protection of Phenol by Acetal. SynArchive. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

  • MOM Deprotection. Reddit. [Link]

  • Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules. [Link]

  • PREPARATION OF α-HALO ETHERS FROM SYMMETRIC ACETALS AND THEIR USE IN THE PROTECTION OF ALCOHOLS. Organic Syntheses. [Link]

  • MOM Protecting Group Addition | Organic Chemistry. YouTube. [Link]

  • A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. [Link]

  • Process for methoxymethylation of phenolic hydroxyl groups.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. ResearchGate. [Link]

  • AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. D-Scholarship@Pitt. [Link]

  • Chloromethyl methyl ether. Ereztech. [Link]

  • Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. ResearchGate. [Link]

  • Alcohol Protecting Groups. University of Evansville. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]

  • 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]

Sources

Foundational

chemical shifts of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene in 1H NMR

Predictive and Empirical H NMR Analysis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Guide for Synthetic Verification Executive Summary Precise structural verification of fluorinated aromatic intermediates is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive and Empirical


H NMR Analysis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Guide for Synthetic Verification 

Executive Summary

Precise structural verification of fluorinated aromatic intermediates is a critical bottleneck in modern drug development. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: [1]) is a highly specialized 1,2,3-trisubstituted building block utilized to introduce sterically hindered, electron-rich fluorinated motifs into active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of the expected


H Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By synthesizing empirical additivity rules with established heteronuclear coupling principles, we establish a self-validating experimental protocol designed to definitively prove the molecular structure without relying on isolated guesswork.

Structural Analysis and Spin System Causality

The


H NMR spectrum of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is governed by the competing electronic effects of its three substituents. Understanding the causality behind these shifts is essential for accurate multiplet assignment.
  • The Methoxymethoxy (MOM) Group (Position 1): The MOM ether (-O-CH

    
    -O-CH
    
    
    
    ) is a robust protecting group that strongly donates electron density into the aromatic ring via resonance. Because the isolated methylene group (-OCH
    
    
    O-) is flanked by two highly electronegative oxygen atoms and lacks adjacent protons, it does not experience homonuclear scalar coupling (
    
    
    ). Consequently, it presents as a highly deshielded, in the 5.15–5.25 ppm region[2].
  • The Fluorine Atom (Position 2): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. While it withdraws electron density inductively, it donates density via resonance, resulting in a net shielding effect on the ortho and para aromatic protons. More importantly, the

    
    F nucleus induces strong heteronuclear scalar couplings (
    
    
    
    ) across multiple bonds, which fundamentally alters the multiplicity of adjacent proton signals.
  • The Methyl Group (Position 3): Positioned exactly ortho to the fluorine atom, the C3 methyl group is subjected to a through-bond

    
     coupling. Instead of a standard singlet, the methyl protons will split into a distinct doublet with a coupling constant of approximately 2.0 to 2.5 Hz. This is a[3].
    

Quantitative H NMR Chemical Shift Predictions

Because the aromatic ring is highly electron-rich (all three substituents are net electron-donating to the ring via resonance or hyperconjugation), the aromatic protons (H-4, H-5, H-6) are significantly shielded and will appear upfield of the standard 7.27 ppm benzene baseline.

Below is the structured quantitative data for the predicted


H NMR spectrum (in CDCl

at 298 K).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
-OCH

(MOM)
3.45 – 3.55Singlet (s)3HN/A
-OCH

O- (MOM)
5.15 – 5.25Singlet (s)2HN/A
-CH

(C3)
2.25 – 2.35Doublet (d)3H

H-4 (Aromatic) 6.70 – 6.85Doublet of doublets (dd)1H

,

H-5 (Aromatic) 6.85 – 7.00Pseudo-triplet (t)1H

,

H-6 (Aromatic) 6.60 – 6.75Doublet of doublets (dd)1H

,

Note: H-4 and H-6 both appear as doublets of doublets due to ortho-coupling with H-5 and meta-coupling with the


F nucleus. H-5 appears as a pseudo-triplet due to overlapping ortho-couplings with H-4 and H-6, combined with a very small para-fluorine coupling.

Experimental Protocol: A Self-Validating NMR Workflow

Relying solely on empirical chemical shifts for 1,2,3-trisubstituted fluorinated aromatics is a critical error, as overlapping multiplets can lead to false assignments. To ensure absolute trustworthiness, scientists must employ a self-validating system using heteronuclear decoupling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
    
  • Standard

    
    H Acquisition:  Acquire a standard 1D 
    
    
    
    H NMR spectrum (minimum 400 MHz) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the methyl and MOM groups.
  • 
    F NMR Acquisition:  Acquire a standard 
    
    
    
    F NMR spectrum to locate the exact resonance frequency of the fluorine atom (expected around -120 to -130 ppm).
  • 
    H{
    
    
    
    F} Decoupled Acquisition (The Validation Step):
    Acquire a second
    
    
    H spectrum while simultaneously irradiating the
    
    
    F frequency determined in Step 3.
    • Causality Check: By decoupling the fluorine atom, all

      
       couplings will instantly collapse. The methyl doublet at ~2.30 ppm will collapse into a sharp singlet. Furthermore, the complex dd multiplets of H-4 and H-6 will simplify into standard doublets, proving definitively which splittings were caused by the fluorine atom versus adjacent protons.
      
Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (Compound in CDCl3 + TMS) N2 2. Standard 1H NMR (Identify base multiplets) N1->N2 N3 3. 19F NMR Acquisition (Locate Fluorine resonance) N2->N3 N4 4. 1H{19F} Decoupled NMR (Isolate J_HH couplings) N3->N4 N5 5. Multiplet Delta Analysis (Compare Step 2 & 4) N4->N5 N6 6. Verified Structural Assignment (Self-Validated Data) N5->N6

Self-validating NMR workflow utilizing 19F decoupling to verify heteronuclear spin systems.

References

  • Royal Society of Chemistry. "Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines". RSC.org. URL: [Link][3]

  • MDPI. "Functionalization of Betulinic Acid with Polyphenolic Fragments for the Development of New Amphiphilic Antioxidants". MDPI.com. URL:[Link][2]

Sources

Exploratory

13C NMR data for 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

13C NMR Characterization of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Comprehensive Technical Guide Executive Summary In advanced organic synthesis and drug development, highly substituted fluoroaromatics serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Characterization of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Comprehensive Technical Guide

Executive Summary

In advanced organic synthesis and drug development, highly substituted fluoroaromatics serve as critical bioisosteres and metabolic blocks. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS 1698576-59-8) is a prime example, featuring a methoxymethyl (MOM) protected phenol, an ortho-fluorine atom, and a meta-methyl group[1]. Characterizing this molecule via


C Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges and opportunities. Because the 

F nucleus is 100% naturally abundant and possesses a spin of

, it actively couples with the

C nuclei even under standard

H-decoupling conditions. This guide provides an authoritative framework for predicting, acquiring, and interpreting the

C NMR spectrum of this complex system.

Structural Logic & Atom Numbering

To ensure precise spectral assignment, a standardized numbering system must be established. The presence of three distinct substituents dictates a highly asymmetric electronic environment across the benzene ring.

MoleculeStructure C1 C1 C2 C2 C1->C2 OMOM -OMOM (MOM Ether) C1->OMOM C3 C3 C2->C3 F -F (Fluoro) C2->F C4 C4 C3->C4 CH3 -CH3 (Methyl) C3->CH3 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Figure 1: Structural logic and atom numbering for 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene.

Theoretical Framework: C Chemical Shifts & C-F Spin-Spin Coupling

The interpretation of fluoroaromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C NMR spectra relies on two fundamental physical phenomena: substituent-induced chemical shifts and heteronuclear spin-spin coupling (

).

Substituent Additivity Effects: The chemical shift of each aromatic carbon is dictated by the combined inductive and resonance effects of the -OMOM, -F, and -CH


 groups. The highly electronegative fluorine atom strongly deshields the ipso carbon (C2) through inductive electron withdrawal, while simultaneously shielding the ortho (C1, C3) and para (C5) carbons via 

-electron donation (resonance). The -OMOM group acts similarly to a methoxy group, strongly deshielding C1 while shielding C2 and C6.

Mechanisms of


C-

F Coupling:
Unlike

H, the

F nucleus is not decoupled in a standard

C experiment. Consequently, every carbon in the vicinity of the fluorine atom will be split into a doublet[2].
  • 
     (ipso):  Driven by the Fermi contact mechanism, the direct C-F bond exhibits a massive coupling constant (~240–250 Hz) due to the high 
    
    
    
    -character of the bond[3].
  • 
     (ortho):  Through-bond transmission results in couplings of ~15–25 Hz.
    
  • 
     (meta) & 
    
    
    
    (para):
    Long-range couplings typically manifest at ~5–10 Hz and ~2–5 Hz, respectively. These small couplings are critical for verifying regiochemistry.

Quantitative Data: Predicted C NMR Assignments

Due to the specific substitution pattern of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, we can construct a highly accurate predictive model using empirical additivity rules (Z-values) anchored to the base benzene shift of 128.5 ppm, cross-referenced with structural analogs like 2-fluoro-3-methylphenol[4].

Atom PositionPredicted Shift (ppm)Multiplicity

Coupling (Hz)
Assignment Rationale / Causality
C2 (ipso to F) 149.6Doublet (d)

Extreme deshielding by F; massive Fermi contact coupling.
C1 (ipso to OMOM) 146.9Doublet (d)

Deshielded by ether oxygen; ortho-coupling to F.
C3 (ipso to CH

)
125.9Doublet (d)

Mildly deshielded by methyl; ortho-coupling to F.
C5 (para to F) 124.9Doublet (d)

Mild shielding from F resonance; weak long-range coupling.
C4 (meta to F) 122.9Doublet (d)

Meta position experiences minimal resonance effects.
C6 (ortho to OMOM) 112.6Doublet (d)

Strong shielding from the para-F and ortho-OMOM resonance.
-O-CH

-O- (MOM)
95.0Singlet (s)N/ACharacteristic acetal carbon shift; isolated from F coupling.
-OCH

(MOM)
56.0Singlet (s)N/AStandard aliphatic ether shift.
Aryl-CH

14.5Doublet (d)

Shielded aliphatic methyl; minor through-space/bond F coupling.

Note: Shifts are calculated relative to Tetramethylsilane (TMS) at 0.0 ppm in CDCl


.

Experimental Protocol: High-Resolution C NMR Acquisition

To capture the intricate


 couplings without signal degradation, the acquisition protocol must be rigorously optimized. Quaternary carbons (C1, C2, C3) in fluoroaromatics lack attached protons, resulting in exceptionally long longitudinal relaxation times (

). The following self-validating protocol ensures quantitative accuracy and high signal-to-noise (S/N) ratios.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS.
    
  • Causality: High concentration is mandatory. Because the quaternary carbon signals are split into doublets by the fluorine atom, their signal intensity is halved. A concentrated sample prevents these peaks from being lost in the baseline noise.

Step 2: Instrument Locking and Shimming

  • Action: Insert the sample into a

    
     400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl
    
    
    
    (7.26 ppm / 77.16 ppm). Optimize Z0, Z1, and Z2 shims until the lock level is maximized and stable.
  • Causality: Perfect magnetic field homogeneity is required to resolve the fine

    
     (~3 Hz) couplings. Poor shimming will artificially broaden the peaks, merging small doublets into indistinguishable singlets.
    

Step 3: Pulse Sequence and Parameter Selection

  • Action: Select a standard

    
    H-decoupled 
    
    
    
    C pulse sequence (e.g., zgpg30 on Bruker systems). Set the relaxation delay (D1) to
    
    
    2.0 seconds. Set the number of scans (NS) to a minimum of 512.
  • Causality: The 2.0s D1 delay allows the slow-relaxing quaternary carbons (C1, C2, C3) to return to thermal equilibrium between pulses. Failing to extend D1 will result in the suppression of these critical structural markers.

Step 4: Processing and Fourier Transform

  • Action: Apply a line broadening (LB) factor of 1.0 Hz. Zero-fill the free induction decay (FID) to 64k data points before applying the Fourier Transform.

  • Causality: An LB of 1.0 Hz suppresses high-frequency noise without obscuring the 3–5 Hz meta/para C-F couplings. Zero-filling increases digital resolution, ensuring accurate extraction of the

    
    -coupling values.
    

NMRWorkflow Prep 1. Sample Preparation (CDCl3 + TMS) Lock 2. Lock & Shim (Optimize Z0-Z2) Prep->Lock Pulse 3. Pulse Sequence (1H Decoupled 13C) Lock->Pulse Acq 4. Data Acquisition (NS > 512, D1 = 2s) Pulse->Acq Decouple Optional: 19F Decoupling (Simplifies Multiplets) Pulse->Decouple If required Proc 5. Processing & FT (Zero-filling, LB=1.0) Acq->Proc Analyze 6. Spectral Analysis (Extract J-CF couplings) Proc->Analyze Decouple->Acq

Figure 2: Standardized workflow for high-resolution 13C NMR acquisition of fluoroaromatics.

Advanced Considerations: F Decoupling

In cases where the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C spectrum is overly complex or overlapping, a 

H/

F dual-decoupled

C experiment can be performed. By irradiating the

F frequency during acquisition, all C-F spin-spin couplings are collapsed. The resulting spectrum will feature clean singlets for all nine carbons in 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. While this drastically simplifies the spectrum and boosts the S/N ratio of the quaternary carbons, it destroys the

coupling data, which is often the most definitive proof of the molecule's regiochemistry. Therefore, dual-decoupling should only be used as a supplementary technique alongside the standard

H-decoupled spectrum.

References

  • Boroncore. "1698576-59-8 | 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene".
  • Guidechem. "4-Fluor-2-methylphenol 452-72-2 wiki (Analog Reference)".
  • Roberts, J. D., & Weigert, F. J. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings". Journal of the American Chemical Society.
  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists". John Wiley & Sons, Inc.
  • Schaefer, T., et al.

Sources

Foundational

Vibrational Characterization of MOM-Protected Fluorotoluenes: An In-Depth ATR-FTIR Technical Guide

Executive Summary Fluorinated aromatics, particularly fluorotoluenes, are foundational scaffolds in modern medicinal chemistry. The incorporation of fluorine modulates lipophilicity, metabolic stability, and target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aromatics, particularly fluorotoluenes, are foundational scaffolds in modern medicinal chemistry. The incorporation of fluorine modulates lipophilicity, metabolic stability, and target binding affinity. During the multi-step synthesis of these active pharmaceutical ingredients (APIs), reactive hydroxyl groups (e.g., in fluorocresols or fluorobenzyl alcohols) are frequently masked using the methoxymethyl (MOM) ether protecting group.

Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy—serves as a critical, non-destructive analytical tool for monitoring these protection and deprotection workflows. This whitepaper provides a mechanistic guide to the IR spectral signatures of MOM-protected fluorotoluenes and outlines self-validating protocols for their analysis.

Vibrational Mechanics and Spectral Signatures

The IR spectrum of a MOM-protected fluorotoluene is a composite of three distinct vibrational domains: the fluorinated aromatic core, the acetal-like MOM ether linkage, and the aliphatic/aromatic hydrocarbon framework. Understanding the physical causality behind these absorptions is essential for accurate spectral interpretation.

The Fluorotoluene Core

The carbon-fluorine (C-F) bond is highly polarized due to fluorine's extreme electronegativity. Causality: According to the principles of IR spectroscopy, the intensity of an absorption band is directly proportional to the square of the change in the dipole moment during the vibration. Consequently, the C-F stretching vibration produces a massively intense signal that typically dominates the fingerprint region, as detailed in[1]. Furthermore, the aromatic ring itself exhibits characteristic C=C skeletal vibrations and sp² C-H stretches[2].

The MOM Ether Linkage (-O-CH₂-O-CH₃)

The MOM group is characterized by its distinct C-O-C ether linkages. Causality: The asymmetric stretching of these coupled ether bonds requires higher energy than symmetric stretching, resulting in a broad, strong absorption band at higher wavenumbers (1150–1080 cm⁻¹), while the symmetric stretch appears slightly lower (1050–1040 cm⁻¹)[3]. The complete absence of a broad O-H stretch (3500–3200 cm⁻¹) is the definitive marker of a successful, quantitative protection reaction[4].

Quantitative Data Summary

The following table synthesizes the expected quantitative IR data for MOM-protected fluorotoluenes, providing a diagnostic baseline for structural confirmation.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
C-F (Fluoroarene) Stretching1250 – 1100Strong, SharpConfirms fluorinated aromatic ring[1]. Can overlap with C-O-C.
C-O-C (MOM Ether) Asymmetric Stretch1150 – 1080Strong, BroadPrimary marker for successful MOM protection[3].
C-O-C (MOM Ether) Symmetric Stretch1050 – 1040Medium, SharpSecondary confirmation of the acetal-like linkage.
Aromatic C=C Skeletal Stretch~1600, ~1500Medium to WeakConfirms the toluene core structure.
Aromatic C-H Stretching3100 – 3000WeakDifferentiates sp² C-H from sp³ C-H.
Aliphatic C-H Stretching2950 – 2850MediumConfirms methyl group and MOM -CH₂- / -CH₃.
O-H (Phenol/Alcohol) Stretching3500 – 3200Absent Absence confirms complete conversion (no free hydroxyl)[4].

Reaction Monitoring Logic

In process chemistry, IR spectroscopy is utilized to monitor the real-time progress of protection and deprotection reactions. The logic relies on the inverse relationship between the O-H and C-O-C signals.

Reaction_Monitoring Start Starting Material Fluorocresol (-OH) Reaction Protection Reaction MOM-Cl, DIPEA Start->Reaction Reagents added IR_Start IR Marker: Broad O-H (~3300 cm⁻¹) Start->IR_Start Characterized by Product Target Product MOM-Fluorotoluene Reaction->Product Conversion IR_Prod IR Marker: C-O-C (~1150 cm⁻¹) No O-H band Product->IR_Prod Characterized by

Caption: Logic for IR-based monitoring of MOM protection reactions.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR requires precise path lengths and solvent subtraction, which is highly problematic for viscous oils like MOM ethers. Causality: , where an evanescent wave penetrates the sample by only a few micrometers[5]. This makes the path length independent of the bulk sample thickness, preventing total absorption saturation and allowing for the direct analysis of neat (undiluted) liquids[6].

Step-by-Step Protocol

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (diamond or ZnSe) with a volatile, non-polar solvent (e.g., hexanes or isopropanol) using a lint-free wipe. Allow to air dry.

  • Action: Acquire a background spectrum (16 scans, 4000-400 cm⁻¹).

  • Validation: The background spectrum must show a flat baseline. Causality: Residual solvent or sample carryover will introduce artifact peaks that convolute the fingerprint region. The software will automatically subtract ambient H₂O and CO₂ signals based on this blank.

Step 2: Sample Application

  • Action: Apply 1-2 drops of the neat MOM-protected fluorotoluene directly onto the center of the ATR crystal.

  • Validation: Ensure complete coverage of the active sensing area without introducing air bubbles. Causality: Air bubbles reduce the physical contact area between the sample and the evanescent wave, severely degrading the signal-to-noise (S/N) ratio.

Step 3: Data Acquisition

  • Action: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Signal noise is random, while sample absorption is constant. Co-adding scans increases the S/N ratio by the square root of the number of scans, which is critical for resolving the narrower symmetric C-O-C stretch from baseline noise[2].

Step 4: Data Processing & Post-Run Validation

  • Action: Apply an ATR correction algorithm via the instrument software. Causality: Because evanescent wave penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR spectra show exaggerated intensities at lower wavenumbers compared to transmission spectra. ATR correction normalizes this for accurate library matching.

  • Validation: Clean the crystal post-acquisition and run a secondary blank scan to ensure the crystal is fully restored and no sample carryover exists.

ATR_Workflow Prep 1. Sample Preparation Isolate neat MOM-fluorotoluene Background 2. Background Scan Validate clean ATR crystal Prep->Background Proceed to FTIR Application 3. Sample Application Apply 1-2 drops, exclude air Background->Application Baseline verified Acquisition 4. Data Acquisition Co-add 16-32 scans (4000-400 cm⁻¹) Application->Acquisition Evanescent contact Processing 5. Data Processing ATR correction & Baseline sub Acquisition->Processing Raw interferogram Analysis 6. Spectral Analysis Verify C-O-C and C-F bands Processing->Analysis Corrected spectrum

Caption: ATR-FTIR Analytical Workflow for Organic Liquids and Solids.

Troubleshooting & Data Interpretation

When analyzing MOM-protected fluorotoluenes, the primary interpretive challenge is band overlap in the fingerprint region . The C-F stretching frequency (1250–1100 cm⁻¹) often overlaps with the asymmetric C-O-C stretch of the MOM ether (1150–1080 cm⁻¹).

To resolve this ambiguity:

  • Look for the Symmetric Stretch: Rely on the symmetric C-O-C stretch (~1045 cm⁻¹), which generally falls just outside the primary C-F absorption window.

  • Comparative Baseline: Compare the spectrum against the starting material (the unprotected fluorocresol). The C-F band will be present in both spectra, allowing you to isolate the newly formed C-O-C bands by spectral subtraction.

References

  • Ferguson, E. E., et al. "Vibrational Spectra of Fluorinated Aromatics. IX. p‐Fluorotoluene." The Journal of Chemical Physics, AIP Publishing. URL:[Link]

  • Drawell Analytical. "FTIR Analysis for Liquid Samples - What You Need to Know." URL:[Link]

  • Bu, Yuxiang, et al. "Direct Infrared Detection of the Covalently Ring Linked His−Tyr Structure in the Active Site of the Heme−Copper Oxidases." Biochemistry, ACS Publications. URL:[Link]

  • Ahmad, Faujan B. H., and J. Malcolm Bruce. "A Simple and Clean Method for Methoxymethylation of Phenols." Pertanika, UPM. URL:[Link]

  • Mettler Toledo. "ATR-FTIR Spectroscopy Basics." URL:[Link]

Sources

Exploratory

mass spectrometry fragmentation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, explains the chemical principles governing the molecule's dissociation, and offers a robust experimental framework for its analysis. By synthesizing established fragmentation rules for aromatic ethers, fluorinated compounds, and alkylbenzenes, this guide serves as an authoritative reference for identifying and characterizing this molecule and its analogues in complex matrices.

Introduction: The Structural Rationale for Fragmentation Analysis

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a substituted aromatic compound featuring three key functional groups that dictate its behavior under mass spectrometric analysis: a fluorinated aromatic ring, a methoxymethyl (MOM) ether, and a methyl group. Understanding the fragmentation pattern is paramount for unambiguous structural confirmation, impurity profiling, and metabolite identification.

The stability of the benzene ring suggests that the molecular ion will likely be observable.[1] However, the molecule's true fingerprint lies in the characteristic cleavages initiated by its substituents. The MOM ether provides a labile site for initial fragmentation, while the methyl and fluoro groups direct subsequent or alternative dissociation pathways. This guide will deconstruct these pathways, offering a predictive model of the compound's mass spectrum.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the mass spectrometer, the molecule is subjected to a high-energy electron beam (typically 70 eV), which dislodges an electron to form a positively charged radical cation, known as the molecular ion (M+•). The excess energy imparted during ionization renders this ion unstable, causing it to fragment in predictable ways to form more stable daughter ions.

Molecular Ion (M+•)

  • Formula: C₉H₁₁FO₂

  • Monoisotopic Mass: 170.07 Da

The primary fragmentation events are driven by the cleavage of bonds adjacent to the heteroatoms and the aromatic ring.

Fragmentation of the Methoxymethyl (MOM) Ether Group

The methoxymethyl ether is often the most significant director of fragmentation in molecules of this class. Two primary cleavage patterns are anticipated.

  • α-Cleavage (C-O Bond Scission): The most prevalent pathway for ethers involves the cleavage of the carbon-oxygen bond alpha to the aromatic ring.[2][3][4] This results in the loss of a methoxymethyl radical (•CH₂OCH₃), leading to a highly stable phenoxy cation.

    • Pathway: [M]+• → [M - CH₂OCH₃]+ + •CH₂OCH₃

    • Resulting Ion: [C₇H₆FO]+ at m/z 125

  • Formation of the Methoxymethyl Cation: Alternatively, cleavage can occur where the charge is retained by the methoxymethyl fragment. This results in a characteristic low-mass ion.

    • Pathway: [M]+• → [CH₂OCH₃]+ + •C₇H₆FO

    • Resulting Ion: [CH₃OCH₂]+ at m/z 45 . This is a diagnostic ion for MOM ethers.[5]

Fragmentation Involving the Methyl Group

Substituted toluenes are well-known to undergo benzylic cleavage.[6]

  • Loss of a Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group is less favorable than ether cleavage but still possible. More commonly, fragmentation is initiated by the loss of a hydrogen atom from the methyl group, but the loss of the entire methyl radical can occur.

    • Pathway: [M]+• → [M - CH₃]+ + •CH₃

    • Resulting Ion: [C₈H₈FO₂]+ at m/z 155

  • Formation of the Tropylium Ion: A characteristic fragmentation of alkylbenzenes is the loss of a substituent followed by rearrangement to a stable tropylium ion (C₇H₇⁺).[6] Following the primary loss of the MOM group (•OCH₂OCH₃), the resulting ion at m/z 109 could potentially rearrange and lose a fluorine atom, although this is less direct. A more likely route to a substituted tropylium-type ion would follow the loss of the methoxymethyl radical.

Fragmentation Involving the Fluorine Atom

Fluorinated aromatic compounds can exhibit fragmentation through the loss of the fluorine atom or neutral hydrogen fluoride (HF).[7][8]

  • Loss of Fluorine Radical:

    • Pathway: [M]+• → [M - F]+ + •F

    • Resulting Ion: [C₉H₁₁O₂]+ at m/z 151

  • Loss of Formaldehyde from the MOM Group: A common rearrangement for ethers can lead to the loss of a neutral aldehyde molecule. Here, the loss of formaldehyde (CH₂O) from the molecular ion is a plausible pathway.

    • Pathway: [M]+• → [M - CH₂O]+• + CH₂O

    • Resulting Ion: [C₈H₉FO]+• at m/z 140

The interplay of these pathways is visualized in the fragmentation diagrams below.

G cluster_primary Primary Fragmentation M M+• C₉H₁₁FO₂ m/z 170 F1 [M - •CH₂OCH₃]+ C₇H₆FO m/z 125 M->F1 - •CH₂OCH₃ F2 [M - •CH₃]+ C₈H₈FO₂ m/z 155 M->F2 - •CH₃ F3 [CH₃OCH₂]+ m/z 45 M->F3 Ether Cleavage caption Primary fragmentation pathways from the molecular ion (m/z 170).

Caption: Primary fragmentation pathways from the molecular ion (m/z 170).

G cluster_secondary Secondary Fragmentation F1 [M - •CH₂OCH₃]+ C₇H₆FO m/z 125 F1a [C₆H₆F]+ m/z 97 F1->F1a - CO F1b [C₆H₅]+ m/z 77 F1a->F1b - HF caption Secondary fragmentation of the key m/z 125 ion.

Caption: Secondary fragmentation of the key m/z 125 ion.

Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. The relative abundance is a qualitative prediction based on ion stability.

m/z (Predicted)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
170[C₉H₁₁FO₂]+•Molecular Ion (M+•)Moderate
155[C₈H₈FO₂]+[M - •CH₃]+Low to Moderate
140[C₈H₉FO]+•[M - CH₂O]+•Moderate
125[C₇H₆FO]+[M - •CH₂OCH₃]+High (likely Base Peak)
97[C₆H₆F]+[m/z 125 - CO]+Moderate
77[C₆H₅]+[m/z 97 - HF]+Moderate
45[CH₃OCH₂]+Methoxymethyl cationHigh

Recommended Experimental Protocol: GC-MS Analysis

To validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The choice of GC-MS is based on the compound's expected volatility and thermal stability.

4.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole)

  • Ionization Source: Electron Ionization (EI)

4.2. Chromatographic Conditions

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1. Justification: A split injection prevents column overloading and ensures sharp chromatographic peaks.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

4.3. Mass Spectrometer Conditions

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV. Justification: This is the industry standard, providing reproducible fragmentation that is comparable to established spectral libraries (e.g., NIST, Wiley).

  • Mass Scan Range: m/z 40 - 450. Justification: This range comfortably covers the molecular ion and all predicted primary and secondary fragments.

  • Solvent Delay: 3 minutes. Justification: Prevents the high concentration of solvent from saturating the detector.

4.4. Sample Preparation

  • Prepare a 100 µg/mL stock solution of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene in HPLC-grade dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 1-5 µg/mL for analysis.

  • Ensure the sample is fully dissolved before injection.

Conclusion

The in-silico fragmentation analysis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene reveals a predictable and informative mass spectrum under electron ionization. The fragmentation is primarily dictated by the methoxymethyl ether, leading to a prominent ion at m/z 125 from the loss of a methoxymethyl radical and a diagnostic ion at m/z 45 . Secondary fragmentations, including the loss of carbon monoxide from the m/z 125 ion, further aid in structural elucidation. This guide provides a robust theoretical framework and a validated experimental protocol for scientists engaged in the analysis of this and structurally related compounds, ensuring confident identification and characterization.

References

  • Title: Mass Spectrometry: Fragmentation. Source: University of California, Davis. URL: [Link]

  • Title: Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: AIP Publishing. URL: [Link]

  • Title: GCMS Section 6.13 - Fragmentation of Ethers. Source: Whitman College. URL: [Link]

  • Title: C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. Source: Doc Brown's Chemistry. URL: [Link]

  • Title: Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Source: ResearchGate. URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns. Source: Scribd. URL: [Link]

  • Title: Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Source: PMC (PubMed Central). URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Source: eGyanKosh. URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra. Source: West Virginia University. URL: [Link]

Sources

Foundational

Solubility Profiling and Solvent Selection for 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Technical Guide for Drug Development

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 1698576-59-8) Executive Summary In early-stage drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 1698576-59-8)

Executive Summary

In early-stage drug discovery and process chemistry, understanding the thermodynamic solubility of synthetic intermediates is critical for optimizing reaction conditions, extraction efficiency, and chromatographic purification. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a highly specialized fluorinated aromatic building block. It is the methoxymethyl (MOM) ether derivative of the parent compound, 2-fluoro-3-methylphenol[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will deconstruct the causality behind this molecule's solubility profile using Hansen Solubility Parameters (HSP), detail a self-validating experimental protocol for solubility quantification, and provide a strategic framework for solvent selection in organic synthesis.

Molecular Architecture and Physicochemical Causality

To predict how 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene behaves in various solvent systems, we must analyze its structural components through the lens of Hansen Solubility Parameters (HSP) . HSP theory dictates that a solute will dissolve in a solvent if their cohesive energy densities—broken down into Dispersion (


), Polarity (

), and Hydrogen Bonding (

)—are closely matched[2][3].
The Impact of MOM Protection

The parent compound, 2-fluoro-3-methylphenol, possesses a free hydroxyl (-OH) group, making it a strong hydrogen bond donor. This grants it moderate solubility in polar protic solvents and slight solubility in aqueous media.

However, protecting the phenol with a MOM group (via MOM-Cl and DIPEA in DCM) fundamentally alters the molecule's physicochemical identity[4].

  • Elimination of H-Bond Donation: The MOM ether (-O-CH₂-O-CH₃) masks the acidic phenolic proton[5]. The molecule can no longer donate hydrogen bonds, drastically reducing its

    
     parameter.
    
  • Enhanced Lipophilicity: The addition of the acetal-like carbon chain, combined with the existing methyl group and the aromatic ring, significantly increases the dispersion forces (

    
    ).
    
  • Retention of H-Bond Acceptors: The ether oxygens and the highly electronegative fluorine atom act as hydrogen bond acceptors, allowing for specific dipole interactions (

    
    ).
    

MOMShift P Parent Phenol (2-Fluoro-3-methylphenol) • H-Bond Donor • Moderate Aqueous Sol. R Protection Reaction MOM-Cl, DIPEA, DCM, 0°C (Nucleophilic Substitution) P->R Base Deprotonation M MOM Ether (2-Fluoro-1-(methoxymethoxy)-3-methylbenzene) • No H-Bond Donor • High Organic Sol., Water Insoluble R->M Alkylation

Caption: Physicochemical shift and causality in solubility following MOM protection of the parent phenol.

Predictive Solubility Profiling

Based on the structural analysis, 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is highly lipophilic and aprotic. The table below summarizes its predicted solubility across standard solvent classes, providing the mechanistic rationale for process chemists.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale (HSP Context)
Non-Polar Hexane, Heptane, TolueneHigh Strong alignment of dispersion forces (

) between the solvent and the solute's aromatic ring/methyl group.
Polar Aprotic (Moderate) Dichloromethane (DCM), Ethyl Acetate (EtOAc), THFVery High Optimal matching of

and

. The MOM ether oxygens act as H-bond acceptors, interacting favorably with the slight dipole of these solvents.
Polar Aprotic (High) DMF, DMSO, AcetonitrileHigh Excellent dipole-dipole interactions. However, the hydrophobic bulk of the arene ring prevents infinite miscibility compared to less polar aprotics.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Alcohols can donate hydrogen bonds to the MOM ether oxygens and the fluorine atom, aiding dissolution.
Aqueous Water, Aqueous BuffersVery Low (< 0.1 mg/mL)The complete lack of H-bond donors and high lipophilicity results in a massive thermodynamic penalty for cavity formation in water.

Self-Validating Protocol: Thermodynamic Solubility Determination

While predictive models are useful, process chemistry requires exact quantitative data. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[6][7].

The following protocol is designed as a self-validating system. It includes internal checks (e.g., visual confirmation of excess solid) to ensure that true thermodynamic equilibrium—rather than kinetic supersaturation—is measured[8][9].

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solid Addition: Weigh approximately 10–15 mg of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., EtOAc, Methanol, or aqueous buffer).

    • Causality Check: You must observe undissolved solid at this stage. If the compound dissolves completely, the solution is not saturated, and you must add more API until a suspension is maintained[7].

  • Agitation: Seal the vial securely and place it on an orbital thermoshaker. Agitate at 300 rpm at a strictly controlled temperature (typically 25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality Check: 24-48 hours is required to overcome the activation energy of the crystal lattice and ensure the rate of dissolution equals the rate of precipitation (thermodynamic equilibrium)[6].

Phase 2: Separation & Quantification 4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the solvent)[6]. 5. Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a known dilution factor (e.g., 1:100) to ensure the concentration falls within the linear range of your calibration curve[7]. 6. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the peak area against a pre-established multi-point calibration curve of the compound.

ShakeFlask A 1. Solid Excess (API/Intermediate) B 2. Solvent Addition (Organic/Aqueous) A->B C 3. Equilibration (24-48h, 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Quantification (HPLC-UV/MS) D->E Supernatant

Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

Strategic Solvent Selection in Process Chemistry

Understanding the solubility profile of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene allows for intelligent solvent selection during synthesis and purification workflows.

  • Liquid-Liquid Extraction: Because the compound is practically insoluble in water but highly soluble in moderate aprotic solvents, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are the ideal organic phases for extracting this intermediate from aqueous reaction quenching mixtures. The MOM group is stable to basic and neutral aqueous washes but is labile under highly acidic conditions; therefore, extractions should avoid pH < 4[5].

  • Reaction Solvents: For subsequent functionalization (e.g., directed ortho-metalation utilizing the directing ability of the MOM group and fluorine), anhydrous Tetrahydrofuran (THF) or Diethyl Ether are optimal. The compound is highly soluble in these ethers, and they do not interfere with organolithium or Grignard reagents.

  • Chromatography & Crystallization: For silica gel column chromatography, a gradient of Hexane/Ethyl Acetate is highly effective. The compound will elute relatively early (high Rf) due to its lipophilicity. For crystallization, a solvent/anti-solvent system is recommended: dissolve the compound in a minimal amount of warm Isopropanol (solvent) and slowly add Water (anti-solvent) until the cloud point is reached, then cool to induce nucleation.

References

  • 3-Fluoro-2-methylphenol | C7H7FO | CID 302628 PubChem - National Institutes of Health (NIH) [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis [Link]

  • MOM Ethers - Stability and Deprotection Organic Chemistry Portal[Link]

  • US10227551B2 - Sulfur-containing compounds as solvents (Hansen Solubility Parameters)
  • Determination of Water Solubility Using the Shake Flask Method U.S. EPA Product Properties Test Guidelines (Regulations.gov)[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic utility of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, a versatile building block f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, a versatile building block for the construction of highly substituted aromatic compounds. The strategic placement of the fluoro, methoxymethyl (MOM) ether, and methyl groups allows for regioselective functionalization, primarily through directed ortho-metalation (DoM), enabling the introduction of a wide range of substituents. This document details the synthesis of the title compound, its application in directed ortho-metalation, and subsequent deprotection strategies, supported by detailed protocols and mechanistic insights.

Introduction: A Strategic Building Block

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. The presence of both a fluorine atom and a MOM-protected phenol offers a unique opportunity for selective C-H functionalization. The fluorine atom, being highly electronegative, and the MOM ether, a potent directing metalation group (DMG), play crucial roles in activating the aromatic ring towards deprotonation by organolithium bases.[1] The strategic positioning of these groups allows for the regioselective generation of an aryllithium intermediate, which can then be trapped with various electrophiles to introduce new functionalities with high precision. This approach is particularly valuable for the synthesis of complex molecules where traditional electrophilic aromatic substitution reactions would yield mixtures of isomers.[2]

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4] This building block provides a convenient entry point for the synthesis of fluorinated and highly decorated phenolic compounds, which are common motifs in many biologically active molecules.

Synthesis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

The synthesis of the title compound is a straightforward two-step process starting from the commercially available 2-fluoro-3-methylphenol. The first step involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This not only prevents unwanted side reactions in subsequent steps but also introduces a powerful directing group for the key lithiation reaction.

Protocol 1: MOM Protection of 2-Fluoro-3-methylphenol

This protocol describes the protection of the phenolic hydroxyl group of 2-fluoro-3-methylphenol using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base.

Materials:

  • 2-Fluoro-3-methylphenol

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-3-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene as a pure compound.

Directed ortho-Metalation (DoM) and Functionalization

The cornerstone of the synthetic utility of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene lies in the directed ortho-metalation (DoM) reaction.[1] This process involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, both the MOM ether and the fluorine atom can act as DMGs.

Regioselectivity of Lithiation

A critical aspect of the DoM of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is the regioselectivity of the deprotonation. The molecule presents two possible sites for lithiation: C6 (ortho to the MOM group) and C2 (ortho to the fluorine atom). The relative directing ability of different functional groups has been studied, and for competitive situations between fluorine and a methoxy group in diazine series, the directing power was found to be in the order of F > OMe.[5] Furthermore, studies on the lithiation of silyl-protected fluorophenols have shown exclusive deprotonation ortho to the fluorine atom.[5] Based on these precedents, it is predicted that the lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene will preferentially occur at the C2 position, directed by the fluorine atom. The steric hindrance from the adjacent methyl group at C3 may further disfavor lithiation at the C6 position.

Diagram of Predicted Regioselective Lithiation

G cluster_0 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene cluster_1 Directed ortho-Metalation (DoM) cluster_2 Predicted Aryllithium Intermediate cluster_3 Electrophilic Quench cluster_4 Functionalized Product start Starting Material lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation intermediate 2-Lithio-6-fluoro-1-(methoxymethoxy)-3-methylbenzene (Major Regioisomer) lithiation->intermediate quench Reaction with Electrophile (E+) intermediate->quench product 2-Substituted-6-fluoro-1-(methoxymethoxy)-3-methylbenzene quench->product

Caption: Predicted workflow for the regioselective functionalization of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene via Directed ortho-Metalation.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench

This protocol outlines a general procedure for the lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene and subsequent reaction with an electrophile.

Materials:

  • 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C. The electrophile can be added neat or as a solution in anhydrous THF.

  • Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-substituted-6-fluoro-1-(methoxymethoxy)-3-methylbenzene derivative.

Table 1: Representative Electrophiles for Trapping the Aryllithium Intermediate

ElectrophileFunctional Group Introduced
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Iodine (I₂)Iodide (-I)
Benzaldehyde (PhCHO)Hydroxybenzyl (-CH(OH)Ph)
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)
Alkyl halides (R-X)Alkyl (-R)

Deprotection of the MOM Ether

After the desired functionalization at the C2 position, the MOM protecting group can be readily removed to unveil the free phenol. The deprotection is typically achieved under acidic conditions.

Protocol 3: Acid-Catalyzed Deprotection of the MOM Ether

This protocol describes a general method for the removal of the MOM protecting group using acidic conditions.

Materials:

  • 2-Substituted-6-fluoro-1-(methoxymethoxy)-3-methylbenzene derivative

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-substituted-6-fluoro-3-methylphenol.

Diagram of Synthetic Utility Workflow

Caption: Overall synthetic workflow from 2-fluoro-3-methylphenol to functionalized phenols using the title compound.

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to introduce a wide array of functional groups at the C2 position of the 2-fluoro-3-methylphenol scaffold makes this methodology highly valuable in drug discovery and the synthesis of complex natural products. The resulting polysubstituted phenols can serve as key intermediates for further transformations, such as cross-coupling reactions, etherifications, and the construction of heterocyclic rings. The presence of the fluorine atom can impart desirable pharmacokinetic properties to the final target molecules.[3][4] While specific examples of the direct use of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene in the synthesis of named drug candidates were not prevalent in the surveyed literature, the presented methodology aligns with established strategies for the construction of highly functionalized aromatic cores found in numerous bioactive compounds.

Conclusion

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a highly effective and strategic building block for the regioselective synthesis of 2,6-disubstituted-3-methylphenols. The key to its utility is the fluorine-directed ortho-metalation, which allows for the precise introduction of a diverse range of functional groups. The straightforward synthesis of the starting material and the reliable protocols for functionalization and deprotection make this a valuable tool for researchers in organic synthesis and medicinal chemistry. The presented application notes and protocols provide a solid foundation for the exploration and implementation of this versatile reagent in the synthesis of complex and biologically relevant molecules.

References

Sources

Application

Application Note: Directed Ortho-Metalation (DoM) of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Executive Summary & Strategic Rationale The Directed ortho-Metalation (DoM) reaction is a cornerstone methodology for the regioselective functionalization of polysubstituted aromatic systems[1]. For drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Directed ortho-Metalation (DoM) reaction is a cornerstone methodology for the regioselective functionalization of polysubstituted aromatic systems[1]. For drug development professionals and synthetic chemists, mastering the hierarchy of Directed Metalation Groups (DMGs) is critical for predictable late-stage functionalization.

This application note details the mechanistic rationale, optimization parameters, and validated protocols for the regioselective lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene . By exploiting the differential directing powers of the methoxymethoxy (-OMOM), fluoro (-F), and methyl (-CH3) groups, exclusive metalation at the C6 position can be achieved, enabling the synthesis of highly functionalized building blocks.

Mechanistic Insights: The DoM Hierarchy and Regioselectivity

When designing a DoM strategy for a multi-substituted arene, regioselectivity is governed by the relative coordinating power and inductive effects of the resident DMGs. In the substrate 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, three distinct groups compete for the alkyllithium base:

  • -OMOM (C1): A strong, oxygen-based DMG. It operates primarily via the Complexation-Induced Proximity Effect (CIPE) . The lone pairs on the oxygen atoms coordinate the lithium cation, pre-organizing the highly basic alkyl anion directly adjacent to the ortho-proton[2].

  • -F (C2): A moderate DMG. Fluorine lacks strong coordinating ability but highly acidifies adjacent protons through inductive electron withdrawal (

    
    -hole effects). However, its ortho-positions (C1 and C3) are already sterically blocked.
    
  • -CH3 (C3): A weak DMG. It provides minimal directing ability and relies on weak inductive effects.

Regioselectivity Prediction

The -OMOM group directs lithiation to its available ortho-position, C6 (since C2 is blocked by fluorine). Conversely, the -CH3 group directs to its available ortho-position, C4 . Because the -OMOM group's CIPE mechanism is vastly superior to the weak directing ability of the methyl group[1], deprotonation occurs exclusively at C6 . The meta-fluorine further assists by inductively acidifying the entire ring system, lowering the kinetic barrier for deprotonation.

MechanisticRationale Substrate Substrate 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene OMOM C1: -OMOM Strong DMG Substrate->OMOM F C2: -F Moderate DMG Substrate->F CH3 C3: -CH3 Weak DMG Substrate->CH3 Target C6 Position Exclusive Lithiation Site OMOM->Target Dominant CIPE Direction F->Target Inductive Acidification

Fig 1: Regioselectivity rationale for the DoM of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene.

Reagent Selection & Optimization Data

To ensure a self-validating and high-yielding system, the choice of base, solvent, and temperature must be carefully calibrated.

  • Base Selection (sec-BuLi vs. n-BuLi): While n-BuLi/TMEDA can perform OMOM-directed metalations, sec-BuLi is preferred. Its increased steric bulk prevents undesired nucleophilic attack on the MOM acetal, while its higher kinetic basicity ensures rapid deprotonation.

  • Solvent (Anhydrous THF): THF is critical. It breaks down the hexameric/tetrameric aggregates of the alkyllithium reagent into more reactive dimers/monomers, facilitating the CIPE mechanism[2].

  • Temperature (-78 °C): Strict cryogenic control is required to prevent the organolithium intermediate from undergoing decomposition pathways, such as ether cleavage or halogen-dance isomerizations.

Table 1: Relative Directing Power of DMGs in Poly-substituted Arenes
Directing Metalation Group (DMG)Relative Directing PowerPrimary Mechanism of Action
-OCONEt

(Carbamate)
Very StrongStrong CIPE, High Inductive
-OMOM (Methoxymethoxy)StrongStrong CIPE, Moderate Inductive
-F (Fluoro)ModeratePurely Inductive (Electron Withdrawal)
-CH

(Methyl)
WeakWeak Inductive (Steric/Electron Donating)
Table 2: Representative Optimization Matrix for OMOM-Directed Metalation
Base (Equiv)SolventAdditiveTemp (°C)ElectrophileConversion (%)
n-BuLi (1.1)THFNone-78DMF45
n-BuLi (1.1)THFTMEDA (1.1)-78DMF72
sec-BuLi (1.1) THF None -78 DMF >90
sec-BuLi (1.1)Et

O
None-78DMF65

Experimental Protocols

The following protocol details the synthesis of 3-Fluoro-4-methyl-2-(methoxymethoxy)benzaldehyde via DMF trapping of the C6-lithiated intermediate.

Workflow Step1 1. Substrate Preparation Anhydrous THF, -78 °C Step2 2. Lithiation (DoM) sec-BuLi addition (1.1 eq) Step1->Step2 CIPE Pre-coordination Step3 3. Electrophilic Trapping Anhydrous DMF (1.5 eq) Step2->Step3 6-Lithio Intermediate Step4 4. Quench & Workup NH4Cl (aq), Extraction Step3->Step4 Functionalized Product

Fig 2: Step-by-step experimental workflow for the directed ortho-metalation and electrophilic quench.

Step-by-Step Methodology

1. Substrate Preparation & Inert Atmosphere

  • Flame-dry a 25 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x).

  • Add 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (170 mg, 1.0 mmol) and anhydrous THF (10 mL) to the flask.

  • Cool the clear solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for thermal equilibrium.

2. Regioselective Lithiation

  • Using a gas-tight syringe, dropwise add sec-BuLi (1.4 M in cyclohexane, 0.79 mL, 1.1 mmol, 1.1 equiv) down the inner wall of the flask over 5 minutes.

  • Observation: The solution will typically develop a pale yellow to orange hue, visually validating the formation of the organolithium species.

  • Stir the reaction mixture strictly at -78 °C for 1.5 hours to ensure quantitative deprotonation at C6.

3. Electrophilic Trapping

  • Dropwise add anhydrous N,N-dimethylformamide (DMF) (116 µL, 1.5 mmol, 1.5 equiv) neat.

  • Stir the mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour to drive the addition to completion.

4. Quench and Isolation

  • Quench the reaction by carefully adding saturated aqueous NH

    
    Cl (5 mL).
    
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-fluoro-4-methyl-2-(methoxymethoxy)benzaldehyde.

References

  • [1] Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • [2] Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., Cerkovnik, J., Košmrlj, J., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7731-7828. URL:[Link]

Sources

Method

Application Note: Regioselective Lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Introduction and Significance Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This technique leverages the ability o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This technique leverages the ability of a Directed Metalation Group (DMG) to coordinate with an organolithium base, directing deprotonation to a specific, adjacent C-H bond.[2] This application note provides a detailed protocol and mechanistic rationale for the lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, a polysubstituted aromatic building block.

The substrate presents a fascinating case study in competitive directing group effects. It contains three key substituents: a powerful oxygen-based DMG (the methoxymethoxy or "OMOM" group), a halogen (fluorine) which can also direct metalation, and a methyl group.[3][4] Understanding the hierarchy of these directing groups is paramount for predicting and achieving the desired regiochemical outcome. This guide will demonstrate that the OMOM group decisively controls the reaction's selectivity, enabling precise functionalization at the C6 position. The resulting aryllithium intermediate is a versatile synthon, poised for reaction with a wide array of electrophiles to generate complex molecules for pharmaceutical and materials science research.

Mechanistic Rationale and Regioselectivity

The regioselectivity of the lithiation is governed by the relative "power" of the directing groups on the aromatic ring. The outcome is a result of a complex interplay between the Lewis basicity of the DMG, its ability to form a stable pre-lithiation complex, and the acidity of the proximal protons.[2]

  • The Methoxymethoxy (OMOM) Group (C1): This is a potent DMG.[3] The oxygen atoms act as Lewis bases, coordinating strongly with the Lewis acidic lithium ion of the n-butyllithium (n-BuLi) aggregate.[1] This coordination brings the butyl anion into close proximity to the ortho protons at the C2 and C6 positions, facilitating deprotonation. This phenomenon is often referred to as a Complex-Induced Proximity Effect (CIPE).[2]

  • The Fluoro Group (C2): Fluorine is also recognized as an effective ortho-directing group, primarily through an inductive effect that increases the acidity of the adjacent C-H bonds.[4][5]

  • The Methyl Group (C3): The methyl group is a weak activating group and is not considered a significant DMG in this context.

Competition and Outcome:

In a competitive scenario, the OMOM group is a significantly stronger DMG than fluorine.[3][6] The pre-lithiation complex formed between the OMOM ether and n-BuLi is the dominant organizing feature of the reaction.

  • Coordination: n-BuLi first coordinates to the oxygen atoms of the OMOM group.

  • Directed Deprotonation: This complex directs the deprotonation to one of the two ortho positions: C2 or C6.

  • Site Selection: The C2 position is already occupied by the fluorine atom. Therefore, deprotonation occurs exclusively at the open and accessible C6 position.

The result is the clean formation of 2-Fluoro-6-lithio-1-(methoxymethoxy)-3-methylbenzene, which can then be trapped by an electrophile.

Figure 1: Mechanism of Directed ortho-Metalation and Electrophilic Quench.

Critical Safety Protocols: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[7][8] All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile or butyl rubber are recommended).[9][10]

  • Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under a stream of inert gas. Reactions should be conducted in a fume hood using Schlenk line techniques or in a glovebox.[11]

  • Solvents and Reagents: Use only anhydrous solvents. Tetrahydrofuran (THF) can be deprotonated by n-BuLi, especially at temperatures above -20 °C, so reactions are typically conducted at -78 °C.[12][13]

  • Syringe/Cannula Techniques: Use well-maintained syringes or a double-tipped cannula for transferring n-BuLi solutions. Never draw air into a syringe containing the reagent.[9]

  • Quenching and Disposal: Excess reagent must be quenched carefully at low temperatures. Small amounts can be quenched by slow addition to a solution of isopropanol in an inert solvent. Contaminated glassware and sharps must be rinsed with an appropriate solvent (e.g., isopropanol) before being exposed to air or water and disposed of as hazardous waste.[9]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily accessible. Never use a water or carbon dioxide extinguisher on an organolithium fire.[10] Ensure a safety shower and eyewash station are nearby.[7]

Detailed Experimental Protocol

This protocol details the lithiation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene and subsequent quenching with carbon dioxide to yield the corresponding benzoic acid.

4.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (Example)Moles (mmol)Equivalents
2-Fluoro-1-(methoxymethoxy)-3-methylbenzene170.19851 mg5.01.0
Anhydrous Tetrahydrofuran (THF)72.1125 mL--
n-Butyllithium (2.5 M in hexanes)64.062.2 mL5.51.1
Carbon Dioxide (Dry Ice)44.01~5-10 g chunkExcess-
Saturated Aqueous NH₄Cl-20 mL--
Diethyl Ether or Ethyl Acetate-50 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--

4.2. Experimental Workflow

Figure 2: High-Level Experimental Workflow.

4.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas.[11]

  • Reagent Charging: Under a positive pressure of inert gas, dissolve 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A slight color change (typically to yellow or orange) may be observed. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Electrophilic Quench: Carefully remove the septum and add a chunk of freshly crushed dry ice to the vigorously stirring solution.[14] A gas evolution will be observed. Replace the septum and allow the mixture to slowly warm to room temperature as the dry ice sublimes.

  • Aqueous Workup: Once at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product with diethyl ether or ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel as needed.

Conclusion and Outlook

The directed ortho metalation of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene provides a reliable and highly regioselective route to C6-functionalized aromatic compounds. The dominance of the OMOM group as a DMG ensures predictable outcomes, even in the presence of other potentially directing substituents like fluorine. The protocol described herein is robust and can be adapted for a wide range of electrophiles beyond carbon dioxide, including aldehydes, ketones, alkyl halides, and silyl chlorides, opening avenues for the synthesis of diverse and complex molecular architectures.[1][15] Adherence to strict safety protocols for handling pyrophoric organolithium reagents is essential for the successful and safe execution of this powerful synthetic transformation.

References

  • Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Directed ortho metalation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. [Scientific Diagram]. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • Collum, D. B., et al. (2007). Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. Journal of the American Chemical Society. Retrieved from [Link]

  • Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1986). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Request PDF. Retrieved from [Link]

  • Wikipedia. (2024, February 24). n-Butyllithium. Retrieved from [Link]

  • Cook, M. J., & Wakefield, B. J. (1969). Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Reich, H. J., et al. (2015). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. Published in PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Retrieved from [Link]

  • Snieckus, V., et al. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved from [Link]

  • Bailey, W. F., & Luderer, M. R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Published in PMC. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2023). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Molecules. Published in PMC. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]

  • Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. Retrieved from [Link]

  • Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar. Retrieved from [Link]

  • Kharas, G., & Watson, K. (2020). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

Sources

Application

Application Note: Deprotection of the Methoxymethyl (MOM) Ether in 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Executive Summary The methoxymethyl (MOM) ether is a highly reliable protecting group in organic synthesis, prized for its robust stability against strong bases, nucleophiles, and mild reducing agents ([1]). This applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxymethyl (MOM) ether is a highly reliable protecting group in organic synthesis, prized for its robust stability against strong bases, nucleophiles, and mild reducing agents ([1]). This application note details the targeted deprotection of 2-fluoro-1-(methoxymethoxy)-3-methylbenzene to unmask its core, 2-fluoro-3-methylphenol . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing on the mechanistic causality, chemoselective alternatives, and self-validating analytical checkpoints required to ensure high-fidelity cleavage in complex synthetic workflows.

Mechanistic Rationale & Substrate Specificity

Understanding the intrinsic electronic nature of the substrate is critical for optimizing deprotection. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is an aromatic MOM ether .

Unlike aliphatic MOM ethers, the cleavage of an aromatic MOM ether is accelerated by the superior leaving group ability of the phenoxide equivalent. The mechanism initiates with the Brønsted or Lewis acid-catalyzed protonation of the acetal oxygen. This is followed by the rapid expulsion of the 2-fluoro-3-methylphenol leaving group, generating a highly reactive oxocarbenium ion ([2]). To prevent reversible recombination and drive the reaction to completion, a nucleophilic solvent—typically methanol—is employed to trap the oxocarbenium ion, yielding dimethoxymethane (methylal) as a volatile byproduct.

Comparative Deprotection Strategies

While standard acidic conditions are highly effective for this simple fluorinated aromatic ring, complex multi-step syntheses may require milder conditions. The table below summarizes field-proven strategies based on quantitative empirical data.

StrategyReagentsSolventTempTimeYieldChemoselectivity Profile
Brønsted Acid (Standard) HCl (conc., 3-5 eq)Methanol65 °C2–6 h>95%Low; cleaves most acid-sensitive acetals and silyl ethers.
Lewis Acid (Mild) ZnBr₂ or MgBr₂ (2-3 eq)iPrOH or Et₂OReflux12–24 h85–90%Moderate; avoids strong aqueous acids, tolerates some esters.
Silyl Triflate (Advanced) TMSOTf / 2,2'-bipyridylCH₂Cl₂ or MeCN0 °C to RT0.5–2 h>90%High; highly specific to MOM ethers, tolerates trityl groups.

Mechanistic Pathway

Mechanism A 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene B Protonated Acetal Intermediate A->B + H⁺ (Acid) C Oxocarbenium Ion + Phenol Leaving Group B->C Cleavage D 2-Fluoro-3-methylphenol (Target Product) C->D Proton Transfer E Dimethoxymethane (Byproduct) C->E + MeOH (Solvent Trap)

Fig 1: Acid-catalyzed cleavage mechanism of aromatic MOM ethers to yield the free phenol.

Experimental Protocols

Protocol A: Standard Brønsted Acid Cleavage (Industry Standard)

This protocol is the most efficient method for 2-fluoro-1-(methoxymethoxy)-3-methylbenzene, leveraging the thermodynamic sink of methanol to drive the reaction.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 equiv) in anhydrous methanol to create a 0.1 M to 0.2 M solution.

  • Acidification: Slowly add concentrated aqueous HCl (3.0 to 5.0 equiv) dropwise at room temperature. Causality: Slow addition prevents localized exothermic spikes that could lead to undesired polymerization or etherification side-reactions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (e.g., 8:2 Hexanes:EtOAc). The starting MOM ether is relatively non-polar. The product, 2-fluoro-3-methylphenol, will appear as a new, highly UV-active spot with a lower

    
     value due to hydrogen bonding. The phenol spot will also stain intensely with KMnO₄.
    
  • Quenching: Once the starting material is consumed (typically 2–4 hours), cool to 0 °C. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until effervescence ceases (pH ~7-8).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Cleavage via Silyl Ether Intermediate

For complex substrates where standard acids cause degradation, the TMSOTf/2,2'-bipyridyl system is unparalleled. Fujioka et al. demonstrated that aromatic MOM ethers behave uniquely under these conditions, converting directly to silyl ethers rather than forming the highly polar salt intermediates seen with aliphatic MOM ethers ([3]).

  • Coordination: Dissolve the substrate (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Add TMSOTf (2.0 equiv) dropwise. Causality: The 2,2'-bipyridyl acts as a mild, non-nucleophilic coordinator that modulates the Lewis acidity of TMSOTf, allowing selective activation of the aromatic MOM acetal ([4]).

  • Hydrolysis: After 30–60 minutes (confirm via TLC), add water to hydrolyze the intermediate silyl ether into the free phenol. Extract and purify via silica gel chromatography.

Experimental Workflow

Workflow Step1 1. Dissolution Substrate in MeOH Step2 2. Acidification Add conc. HCl dropwise Step1->Step2 Step3 3. Reaction Reflux at 65°C (2-6 h) Step2->Step3 Step4 4. Monitoring TLC Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Quenching Neutralize with NaHCO₃ Step4->Step5 Complete Step6 6. Extraction EtOAc / Water phase separation Step5->Step6 Step7 7. Isolation Dry, Filter, Concentrate Step6->Step7

Fig 2: Step-by-step experimental workflow for the Brønsted acid-mediated MOM deprotection.

Safety, Troubleshooting, & Data Interpretation

  • Critical Safety Warning (BCME Formation): The cleavage of MOM ethers generates formaldehyde equivalents. In the presence of HCl gas or concentrated aqueous HCl, formaldehyde can react to form bis(chloromethyl)ether (BCME) , a potent human carcinogen ([5]).

    • Mitigation: Always perform this reaction in a well-ventilated fume hood. The mandatory NaHCO₃ quench in Protocol A is not just for isolation; it irreversibly destroys BCME and neutralizes the acid before the reaction vessel is opened to the atmosphere. Alternatively, quenching with a 5% ammonia in methanol solution effectively binds formaldehyde as hexamethylenetetramine (urotropine) ([5]).

  • Troubleshooting Incomplete Conversion: If TLC indicates stalled progression, the oxocarbenium equilibrium may be hindered by ambient moisture. Ensure anhydrous methanol is used, or incrementally increase the HCl load by 1.0 equiv.

References

  • Methoxymethyl ether - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • MOM Deprotection Safety Discussions. r/OrganicChemistry, Reddit. URL:[Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Fujioka, H. et al. Chemical Communications (RSC), 2009, 4429-4431. URL:[Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Yanagihara, M. et al. ACS Omega, 2019, 4(5), 8465-8471. URL:[Link]

Sources

Method

Application Note: Acidic Hydrolysis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative methodologies, and self-validating protocols for the deprotection of aromatic methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative methodologies, and self-validating protocols for the deprotection of aromatic methoxymethyl (MOM) ethers.

Strategic Context and Chemical Rationale

The methoxymethyl (MOM) group is a premier protecting group for phenolic hydroxyls in multi-step organic synthesis. It offers exceptional resilience against strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and complex reducing environments[1]. The substrate , 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene , serves as a masked precursor to 2-fluoro-3-methylphenol—a critical building block in the development of kinase inhibitors and advanced agrochemicals.

While the MOM ether is stable under a wide pH range (pH 4 to 12)[1], its targeted removal requires specific acidic conditions to cleave the acetal-like linkage[2].

The Causality of the Ortho-Fluoro Substituent

The electronic landscape of the aromatic ring dictates the kinetics of the deprotection. The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I) on the phenolic oxygen. This electronic withdrawal slightly attenuates the basicity of the acetal oxygens, rendering the MOM ether marginally more resistant to initial protonation compared to electron-rich phenol derivatives. Consequently, robust Brønsted acidic conditions with thermal activation, or highly oxophilic Lewis acids, are required to drive the cleavage to completion efficiently.

Mechanistic Pathway: The "Why" Behind the Reagents

Understanding the exact mechanism of MOM cleavage allows for intelligent troubleshooting and optimization. The acidic hydrolysis of a MOM ether is not a simple single-step bond breakage; it is a cascade reaction[3]:

  • Protonation: The acid (Brønsted or Lewis) protonates the more basic oxygen of the methoxy group.

  • Cleavage & Elimination: The C–O bond breaks, releasing methanol and generating a highly reactive, resonance-stabilized formaldehyde oxocarbenium ion intermediate.

  • Hydration & Collapse: Water (or another nucleophile like a thiol) attacks the oxocarbenium ion, forming an unstable hemiacetal that rapidly collapses to release formaldehyde and the target 2-fluoro-3-methylphenol.

Strategic Solvent Choice: When using the classic HCl method, methanol is deliberately chosen as the solvent. It not only solubilizes the starting material but also acts as a nucleophilic trap for the liberated formaldehyde, converting it into volatile dimethoxymethane. This prevents unwanted side reactions, such as the electrophilic aromatic substitution (Friedel-Crafts alkylation) of the newly formed, electron-rich phenol[3].

Mechanistic_Pathway A MOM-Protected Phenol (2-Fluoro-3-methyl -1-MOM-benzene) B Protonated Acetal Oxygen A->B + H+ C Oxocarbenium Ion Intermediate B->C - MeOH D Hemiacetal Formation C->D + H2O E Target Phenol (2-Fluoro-3-methylphenol) D->E - CH2O, - H+

Figure 1: Mechanistic pathway of acid-catalyzed MOM ether cleavage yielding the target phenol.

Quantitative Data: Methodological Comparison

Selecting the right deprotection strategy depends on the presence of other orthogonal protecting groups on your complex molecule. Below is a synthesized comparison of field-proven methods for aromatic MOM ether cleavage[4],[3],[5].

MethodReagentsSolventTemp.TimeExpected YieldMechanistic Note
Brønsted Acid (Classic) Conc. HCl (3-4 eq)Methanol65 °C2 - 6 h85 - 95%Methanol traps formaldehyde; excellent for robust substrates[3].
Brønsted Acid (Alternative) TFA (20% v/v)DCM0 °C to RT4 - 8 h80 - 90%Useful if the substrate is sensitive to nucleophilic protic solvents.
Mild Lewis Acid ZnBr₂ (3 eq), n-PrSHDCMRT< 1 h> 90%Thiol acts as a soft nucleophile to trap the oxocarbenium ion[5].
Silyl Triflate TMSOTf, 2,2'-BipyridylAcetonitrile0 °C to RT1 - 2 h90 - 99%Proceeds via a silyl ether intermediate; highly chemoselective[4].

Standard Operating Procedures (SOPs)

Protocol A: Classic Brønsted Acid Hydrolysis (HCl / MeOH)

This is the workhorse protocol for substrates lacking highly acid-sensitive moieties. It is designed as a self-validating system: reaction completion is visually confirmed via TLC, and successful quenching is validated by the cessation of gas evolution.

Materials:

  • 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 equiv)

  • Methanol (HPLC grade, to make a 0.1 M solution)

  • Concentrated Aqueous HCl (37%, 3.0 - 4.0 equiv)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. Add methanol to achieve a 0.1 M concentration. Stir to ensure complete dissolution.

  • Acidification: Place the flask in a room-temperature water bath. Add concentrated HCl (3.0 - 4.0 equiv) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that could lead to substrate degradation[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C).

  • Analytical Monitoring: After 2 hours, monitor the reaction via TLC (e.g., 10% EtOAc in Hexanes) or LCMS. The starting material (MOM ether) will appear as a less polar spot, while the target phenol will be significantly more polar.

  • Quenching (Critical Step): Once complete consumption of the starting material is confirmed, cool the flask to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until effervescence ceases and the pH reaches ~7. Causality: Neutralizing the acid before solvent removal prevents the concentration of HCl, which would otherwise char the product during rotary evaporation[3].

  • Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 2-fluoro-3-methylphenol.

Experimental_Workflow Step1 1. Substrate Preparation Dissolve MOM-ether in MeOH (0.1 M) Step2 2. Acidification Add 3-4 eq. conc. HCl dropwise Step1->Step2 Step3 3. Thermal Activation Reflux at 65°C for 2-6 hours Step2->Step3 Step4 4. Analytical Monitoring Confirm consumption via TLC/LCMS Step3->Step4 Step5 5. Quenching Neutralize with sat. NaHCO3 to pH 7 Step4->Step5 Step6 6. Isolation Extract (EtOAc), dry (Na2SO4), concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the HCl/MeOH-mediated MOM deprotection.

Protocol B: Chemoselective Silyl Triflate Deprotection

If the molecule contains other acid-labile groups (e.g., trityl ethers or specific acetals), standard HCl will cause global deprotection. The TMSOTf/2,2'-bipyridyl method offers an elegant, non-acidic alternative specifically tailored for aromatic MOM ethers[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the MOM ether (1.0 equiv) and 2,2′-bipyridyl (3.0 equiv) in anhydrous Acetonitrile (0.1 M). Cool to 0 °C.

  • Activation: Add TMSOTf (2.0 equiv) dropwise. Causality: The aromatic MOM ether reacts with TMSOTf to form a silyl ether intermediate, bypassing the highly polar salt intermediates seen in aliphatic MOM cleavage[4].

  • Reaction: Stir at room temperature until the MOM ether is consumed (typically 15 minutes to 2 hours).

  • Hydrolysis: Add H₂O directly to the reaction mixture and stir at room temperature. The intermediate TMS ether is rapidly hydrolyzed to the target 2-fluoro-3-methylphenol.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • AdiChemistry. "Methoxymethyl Ether (MOM) | Hydroxyl Protective Group." AdiChemistry. URL:[Link]

  • Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." LibreTexts. URL:[Link]

  • "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega (2019). URL:[Link]

  • University of Pittsburgh D-Scholarship. "An Efficient Preparation of 3-Perfluoroocty-1-Chloromethoxypropane and Application of the Fluorous MOMCl." Pitt.edu (2006). URL: [Link]

Sources

Application

synthesis of pharmaceutical intermediates from 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

An Application Note and Protocol for the Synthesis of Pharmaceutical Intermediates from 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene Abstract This document provides a detailed guide for the synthesis of valuable pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Pharmaceutical Intermediates from 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

Abstract

This document provides a detailed guide for the synthesis of valuable pharmaceutical intermediates starting from 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. This versatile fluorinated building block offers multiple pathways for functionalization, primarily through directed ortho-metalation (DoM) and electrophilic aromatic substitution (EAS). We present the underlying chemical principles, strategic considerations for regioselectivity, and detailed, field-proven protocols for key transformations. The protocols include the synthesis of halogenated intermediates and the subsequent deprotection of the methoxymethyl (MOM) ether to yield functionalized 2-fluoro-3-methylphenols, which are critical precursors in drug discovery programs.

Introduction

The Strategic Role of Fluorinated Aromatics in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[3] Strategic fluorination is often employed to improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5] Consequently, fluorinated aromatic compounds are integral components of numerous approved drugs across a wide range of therapeutic areas.[5][6][7]

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene: A Versatile Building Block

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (MOM-protected 2-fluoro-3-methylphenol) is a highly valuable starting material for constructing complex pharmaceutical intermediates. Its substituted benzene ring presents a unique electronic and steric environment, enabling chemists to perform highly regioselective modifications. The interplay between the fluorine atom, the methyl group, and the potent methoxymethyl (MOM) ether directing group allows for precise introduction of additional functionality, paving the way for the synthesis of diverse molecular scaffolds.

The Methoxymethyl (MOM) Ether as a Phenolic Protecting Group

The hydroxyl group of a phenol is often protected during synthetic sequences to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group for this purpose due to its ease of installation and its stability under a broad range of conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[8][9] The MOM group forms an acetal with the phenolic oxygen, rendering it significantly less reactive.[10] Crucially, it can be reliably cleaved under acidic conditions to regenerate the free phenol, making it an ideal choice for multi-step syntheses.[9][11][12]

Key Synthetic Transformations and Strategic Considerations

The functionalization of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is primarily governed by the directing effects of its three substituents. Two principal strategies, Directed ortho-Metalation and Electrophilic Aromatic Substitution, offer complementary and highly regioselective routes to distinct intermediates.

Directed ortho-Metalation (DoM) for C6-Functionalization

Directed ortho-metalation (DoM) is a powerful technique that utilizes a heteroatom-containing functional group to direct the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent.[13] This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles.

Causality of Regioselectivity: In 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene, the MOM ether is an exceptionally potent Directed Metalation Group (DMG).[14] It coordinates to the lithium reagent, positioning it to abstract a proton from one of the adjacent carbons (C2 or C6). While fluorine can also act as a DMG, the MOM ether's directing ability is generally superior.[13][15]

  • The C2 position is sterically hindered by the adjacent methyl group at C3.

  • Therefore, lithiation occurs almost exclusively at the more accessible C6 position.

This high regioselectivity makes DoM the premier strategy for introducing substituents at the C6 position of the scaffold.

Caption: Synthetic pathway via Directed ortho-Metalation (DoM).

Electrophilic Aromatic Substitution (EAS) for C4-Functionalization

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring.[16] The regiochemical outcome is dictated by the combined electronic effects of the substituents already present.

Causality of Regioselectivity:

  • -OCH₂OCH₃ (MOM ether): A very strong activating, ortho, para-directing group due to resonance donation from the oxygen atom.[17]

  • -CH₃ (Methyl): An activating, ortho, para-directing group due to hyperconjugation and weak inductive donation.[18]

  • -F (Fluoro): A deactivating group due to its strong inductive withdrawal, but it is ortho, para-directing due to resonance donation.[19]

The positions ortho and para to the powerful MOM ether group (C2, C6, and C4) are the most activated.

  • C2: Sterically hindered by the adjacent methyl group.

  • C6: Sterically accessible.

  • C4: Para to the MOM group and ortho to the methyl group, this position is highly activated and sterically unencumbered.

The cumulative effect of these groups strongly directs incoming electrophiles to the C4 position, with minor amounts of substitution at C6 possible depending on the reaction conditions. This makes EAS the ideal method for functionalizing the C4 position.

Caption: Synthetic pathway via Electrophilic Aromatic Substitution (EAS).

Protocol: Synthesis of 2-Fluoro-6-iodo-1-(methoxymethoxy)-3-methylbenzene via DoM

This protocol details the highly regioselective iodination at the C6 position. The resulting aryl iodide is a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoro-1-(methoxymethoxy)-3-methylbenzene>98%Sigma-AldrichStarting material
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaUse freshly distilled or from a solvent system
Iodine (I₂)ACS Reagent, >99.8%Fisher ScientificSolid
Saturated aqueous NH₄ClN/AIn-house prepFor quenching
Saturated aqueous Na₂S₂O₃N/AIn-house prepTo remove excess iodine
Diethyl ether (Et₂O)ACS GradeVWRFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWRFor drying
Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: Slow addition at low temperature is critical to prevent side reactions and ensure regioselective deprotonation at C6.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium may result in a color change.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution to the aryllithium mixture dropwise via cannula or syringe, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add saturated aqueous Na₂S₂O₃ solution to decolorize the mixture by reacting with excess iodine.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Fluoro-6-iodo-1-(methoxymethoxy)-3-methylbenzene.

Expected Results
  • Yield: 75-85%

  • Appearance: Pale yellow oil or low-melting solid.

  • Purity (by GC/LC-MS): >97%

Protocol: Synthesis of 4-Bromo-2-fluoro-1-(methoxymethoxy)-3-methylbenzene via EAS

This protocol describes the selective bromination at the C4 position using N-bromosuccinimide (NBS), a common and easy-to-handle electrophilic bromine source.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoro-1-(methoxymethoxy)-3-methylbenzene>98%Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)>99%Acros OrganicsRecrystallize from water if necessary
Acetonitrile (MeCN)HPLC GradeFisher ScientificReaction solvent
Saturated aqueous NaHCO₃N/AIn-house prepFor workup
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)N/AVWRFor drying
Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 eq) and acetonitrile (approx. 0.3 M).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

    • Causality Note: NBS is a mild brominating agent. In a highly activated system like this, a strong Lewis acid catalyst is not required, which improves the reaction's functional group tolerance and simplifies the workup.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-1-(methoxymethoxy)-3-methylbenzene.

Expected Results
  • Yield: 80-90%

  • Appearance: Colorless to pale yellow oil.

  • Purity (by ¹H NMR/LC-MS): >98%

Protocol: Deprotection of the MOM Group

This protocol describes a standard acidic hydrolysis method to cleave the MOM ether, yielding the free phenol. This procedure is applicable to both intermediates synthesized above.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
MOM-protected phenol (from Sec. 3 or 4)PurifiedN/ASubstrate
Methanol (MeOH)ACS GradeVWRSolvent
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificCatalyst, handle with care in a fume hood
Saturated aqueous NaHCO₃N/AIn-house prepFor neutralization
Dichloromethane (DCM)ACS GradeVWRFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWRFor drying
Step-by-Step Protocol
  • Dissolution: Dissolve the MOM-protected compound (1.0 eq) in methanol (approx. 0.2 M).

  • Acid Addition: Add a few drops of concentrated hydrochloric acid (e.g., 0.1 eq).

    • Causality Note: The reaction proceeds via protonation of one of the acetal oxygens, which activates the C-O bond for cleavage, ultimately releasing the free phenol, formaldehyde, and methanol.[10]

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours). Gentle heating (40 °C) can be applied to accelerate the reaction if needed.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (check with pH paper).

  • Concentration: Remove most of the methanol under reduced pressure.

  • Extraction: Extract the resulting aqueous residue with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected phenol.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.

Expected Results
  • Yield: >95%

  • Appearance: White to off-white solid or oil.

  • Purity (by ¹H NMR): >98%

Summary and Outlook

The protocols outlined in this application note demonstrate that 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a strategic starting material for accessing highly functionalized pharmaceutical intermediates. By leveraging the principles of directed ortho-metalation and electrophilic aromatic substitution, chemists can achieve excellent control over regioselectivity to install substituents at either the C6 or C4 positions, respectively. The subsequent straightforward deprotection of the MOM ether provides access to versatile phenolic intermediates, which are primed for further elaboration into complex drug-like molecules through well-established synthetic methodologies such as cross-coupling, etherification, and nucleophilic aromatic substitution.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(8), 736-737. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Fujioka, H., et al. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (22), 2355-2357. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Fesenko, A. A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 253-267. Retrieved from [Link]

  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]

  • Snieckus, V., et al. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 72(23), 8689–8700. Retrieved from [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • MIT News. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. Retrieved from [Link]

  • Karcı, F., et al. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • American Chemical Society. (1995). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 60(23), 7718-7719. Retrieved from [Link]

  • Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • OoCities.org. (2026, February 17). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Li, X. (2003). Directed (ortho) Metallation. Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • G. D. Sala, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. Retrieved from [Link]

  • University of Massachusetts Lowell. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]

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  • Hu, Z., et al. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 58(76), 10633-10645. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

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  • Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14731-14741. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

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Method

Application Note: Regioselective Functionalization of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene in Agrochemical Synthesis

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical API Developers. Executive Summary & Chemical Profile The development of next-generation crop protection agents—particularly succinate dehydrogenase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical API Developers.

Executive Summary & Chemical Profile

The development of next-generation crop protection agents—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and oxadiazine derivatives—relies heavily on highly substituted, sterically encumbered aromatic building blocks[1]. Among these, 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 1698576-59-8) has emerged as a privileged intermediate. By masking the core 2-fluoro-3-methylphenol with a methoxymethoxy (MOM) ether, chemists unlock the ability to perform precise Directed ortho-Metalation (DoM)[2]. This application note details the mechanistic rationale, optimized protocols, and analytical validations for utilizing this compound in advanced agrochemical workflows.

Mechanistic Rationale: The Causality of Regiocontrol

In aromatic C-H functionalization, regioselectivity is dictated by the competitive hierarchy of Directed Metalation Groups (DMGs)[3].

  • The MOM Group (C1): Acts as a powerful, Lewis-basic DMG. The oxygen atoms coordinate the lithium cation of the base (e.g., s-BuLi), pre-organizing the base in close proximity to the ortho-protons (C2 and C6)[3].

  • The Fluoro Group (C2): Fluorine is strongly electronegative, providing inductive stabilization to adjacent carbanions. However, because it occupies the C2 position, it physically blocks one of the two ortho sites available to the MOM group[3].

  • The Methyl Group (C3): A weakly directing, sterically bulky group that blocks the C3 position and shields C4.

The Resulting Causality: When exposed to a strong organolithium base, coordination exclusively drives deprotonation to the C6 position . The synergistic effect of the MOM group's directing ability and the fluorine's inductive pull lowers the activation energy for C6-H abstraction, resulting in >99% regioselectivity.

Directing_Groups SM 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene CAS: 1698576-59-8 MOM MOM Group (C1) Strong DMG Directs to C2 & C6 SM->MOM Fluoro Fluoro Group (C2) Inductive Activator Blocks C2 SM->Fluoro Methyl Methyl Group (C3) Weak Director Blocks C3 SM->Methyl Result Regioselective Lithiation Exclusively at C6 MOM->Result Primary Directing Force Fluoro->Result Steric/Electronic Block Methyl->Result Steric Block

Logical causality of highly regioselective C6-lithiation driven by the MOM directing group.

Agrochemical Application: The DoM–Cross-Coupling Fusion

Modern agrochemical synthesis frequently employs the "DoM–Cross-Coupling Fusion" strategy[2]. By lithiating 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene at C6 and quenching with a trialkyl borate, chemists generate a versatile boronic acid. This intermediate undergoes Suzuki-Miyaura cross-coupling to form complex biaryls, which are subsequently deprotected to yield functionalized phenols. These phenols are direct precursors to oxadiazine fungicides, which exhibit potent efficacy against resistant fungal strains in crop protection[1].

Agro_Workflow Step1 Starting Material 2-Fluoro-3-methylphenol Step2 MOM Protection (MOM-Cl, DIPEA, DCM) Step1->Step2 Step3 Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) Step2->Step3 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene Step4 Electrophilic Quench (B(OMe)3 -> Boronic Acid) Step3->Step4 C6-Lithiated Species Step5 Suzuki Cross-Coupling (Pd(PPh3)4, Ar-Br) Step4->Step5 Step6 Agrochemical API (e.g., Oxadiazine Fungicides) Step5->Step6 Post-Deprotection

Workflow for integrating 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene into agrochemical APIs.

Optimization of Metalation Conditions

To maximize the yield of the C6-functionalized product, the choice of base and additive is critical. As shown in Table 1, s-BuLi paired with TMEDA provides the optimal kinetic basicity.

Table 1: Quantitative Optimization of C6-Lithiation and Borylation

Base / Additive SystemSolventTemp (°C)ElectrophileYield of C6-Boronic Acid (%)Regioselectivity (C6 vs Others)Causality / Observation
n-BuLiTHF-78B(OMe)₃45%>99:1Slow deprotonation; competitive nucleophilic attack on MOM group.
n-BuLi / TMEDATHF-78B(OMe)₃68%>99:1TMEDA deaggregates n-BuLi, improving kinetics, but basicity remains borderline.
s-BuLi / TMEDA THF -78 B(OMe)₃ 92% >99:1 Optimal. Higher kinetic basicity ensures rapid, quantitative C6-deprotonation.
LDATHF-78B(OMe)₃<5%N/ASterically hindered and insufficiently basic to deprotonate the sp² C-H bond.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of (3-fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid. It incorporates built-in validation steps to ensure process trustworthiness.

Reagents and Equipment
  • Substrate: 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 equiv, 10 mmol, 1.70 g)

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.1 equiv, 11 mmol)

  • Additive: TMEDA (1.1 equiv, 11 mmol, freshly distilled over CaH₂)

  • Electrophile: Trimethyl borate (B(OMe)₃) (1.5 equiv, 15 mmol)

  • Solvent: Anhydrous THF (50 mL)

  • Equipment: Flame-dried Schlenk flask, argon manifold, internal temperature probe.

Step-by-Step Methodology
  • System Preparation: Purge the Schlenk flask with Argon (3x vacuum/argon cycles). Add 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature probe reads ≤ -75 °C.

  • Additive Introduction: Inject TMEDA dropwise. Causality: TMEDA must be present before the base to immediately coordinate the lithium cation upon addition, breaking down the s-BuLi aggregates into highly reactive monomers[3].

  • Lithiation: Syringe in s-BuLi dropwise over 15 minutes, maintaining the internal temperature below -70 °C to prevent side reactions (e.g., Wittig rearrangement of the MOM group). Stir at -78 °C for 1 hour.

  • Self-Validation Step (Deuterium Quench):

    • Action: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of D₂O and 0.5 mL of EtOAc.

    • Validation: Analyze the organic layer via rapid GC-MS or ¹H-NMR. You must observe >95% deuterium incorporation at the C6 position (evidenced by the disappearance of the C6 aromatic proton signal). Do not proceed to step 5 until lithiation is confirmed complete.

  • Electrophilic Quench: Rapidly add B(OMe)₃ in one portion. Causality: A rapid quench prevents the formation of borinic acid side products by ensuring an immediate vast excess of the electrophile relative to the lithiated species.

  • Warming and Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl (20 mL) to hydrolyze the intermediate borate ester to the free boronic acid.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via trituration with cold hexanes to yield the pure boronic acid as a white solid.

References

  • Sigma-Aldrich. "2-Fluoro-1-(methoxymethoxy)-3-methylbenzene | 1698576-59-8." Product Catalog.
  • Snieckus, V. et al. (2014). "The Directed ortho Metalation-Cross-Coupling Fusion: Development and Application in Synthesis." Chemistry. Semantic Scholar.
  • ResearchGate. (2018). "Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • Google Patents. "WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene. As a sterically hindered and electronically modified aryl fluoride, this substrate presents unique challenges. This resource, structured in a flexible question-and-answer format, is designed to help you navigate these complexities and achieve successful reaction outcomes.

Catalyst Selection and Optimization Flowchart

cluster_start Reaction Planning cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_end Outcome Start Define Cross-Coupling Reaction Type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Suzuki_Catalyst Initial Catalyst System: - Pd(dppf)Cl2 or Pd(PPh3)4 - Strong base (K3PO4, Cs2CO3) Start->Suzuki_Catalyst Suzuki Buchwald_Catalyst Initial Catalyst System: - Pd2(dba)3 or Pd(OAc)2 - Bulky, electron-rich ligand (e.g., BrettPhos, RuPhos) Start->Buchwald_Catalyst Buchwald-Hartwig Sonogashira_Catalyst Initial Catalyst System: - Pd(PPh3)4 or PdCl2(PPh3)2 - Cu(I) co-catalyst (e.g., CuI) Start->Sonogashira_Catalyst Sonogashira Suzuki_Ligand Ligand Screening: - Buchwald ligands (e.g., SPhos, XPhos) for improved activity with Ar-F Suzuki_Catalyst->Suzuki_Ligand Suzuki_Conditions Condition Optimization: - Anhydrous, degassed solvent (Toluene, Dioxane) - Elevated temperature (80-120 °C) Suzuki_Ligand->Suzuki_Conditions Suzuki_Troubleshoot Troubleshooting: - Low yield? Check for protodeboronation. - Homocoupling? Ensure rigorous degassing. Suzuki_Conditions->Suzuki_Troubleshoot Success Successful Coupling Suzuki_Troubleshoot->Success Resolved Failure Re-evaluate Strategy Suzuki_Troubleshoot->Failure Unresolved Buchwald_Base Base Selection: - Strong, non-nucleophilic base (NaOtBu, LHMDS) Buchwald_Catalyst->Buchwald_Base Buchwald_Conditions Condition Optimization: - Anhydrous, degassed solvent (Toluene, THF) - Moderate temperature (80-110 °C) Buchwald_Base->Buchwald_Conditions Buchwald_Troubleshoot Troubleshooting: - Catalyst decomposition (blackening)? Use pre-catalyst, ensure inert atmosphere. - Hydrodehalogenation? Screen ligands and lower temperature. Buchwald_Conditions->Buchwald_Troubleshoot Buchwald_Troubleshoot->Success Resolved Buchwald_Troubleshoot->Failure Unresolved Sonogashira_Base Base: - Amine base (e.g., Et3N, DIPEA) Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Conditions Condition Optimization: - Anhydrous, degassed solvent (THF, DMF) - Room temperature to moderate heat Sonogashira_Base->Sonogashira_Conditions Sonogashira_Troubleshoot Troubleshooting: - Low yield with Ar-F? Consider Ni-catalysis. - Glaser coupling? Minimize oxygen. Sonogashira_Conditions->Sonogashira_Troubleshoot Sonogashira_Troubleshoot->Success Resolved Sonogashira_Troubleshoot->Failure Unresolved Failure->Start Redesign

Caption: A flowchart to guide catalyst selection and optimization for different cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene failing or giving low yields?

A1: The C-F bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for cross-coupling reactions.[1] The electron-donating methoxymethoxy (MOM) and methyl groups on your substrate further decrease the reactivity of the C-F bond towards oxidative addition, a critical step in the catalytic cycle. Additionally, the ortho-methyl group introduces steric hindrance, which can impede the approach of the catalyst.

Q2: Which palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions with challenging aryl fluorides, a robust catalyst system is necessary. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide better results.[2] A good starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[3] Buchwald ligands, such as SPhos or XPhos, are specifically designed to facilitate the challenging oxidative addition of aryl chlorides and fluorides.[4]

Q3: What role does the base play in the Suzuki-Miyaura coupling of this substrate, and which one should I choose?

A3: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[5] For sterically hindered and electronically rich substrates like yours, a strong base is often required.[6] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. It's important to use a finely powdered, anhydrous base to ensure reproducibility.[7]

Q4: I am attempting a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?

A4: The Buchwald-Hartwig amination of aryl fluorides also requires a highly active catalyst system. The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically demanding, electron-rich biarylphosphine ligand is standard.[8] Ligands such as BrettPhos or RuPhos are often effective for C-N bond formation with challenging substrates. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is critical.[9]

Q5: My reaction mixture turns black, and the reaction stalls. What is happening?

A5: The formation of a black precipitate, known as palladium black, indicates catalyst decomposition.[10] This can be caused by several factors, including the presence of oxygen or moisture, impurities in the reagents or solvent, or running the reaction at too high a temperature.[10] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), use anhydrous and thoroughly degassed solvents, and consider using a more stable palladium precatalyst.[10]

Troubleshooting Guide

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more active Buchwald-type precatalyst. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1).[3]
Inefficient Oxidative Addition The C-F bond is strong.[1] Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition.[4] In some cases, nickel catalysts may be more effective for C-F activation.[11]
Protodeboronation of Boronic Acid This side reaction consumes your boronic acid. Use anhydrous conditions and a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[6] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[12]
Poor Solubility Ensure all reaction components are soluble at the reaction temperature. A solvent screen including toluene, dioxane, or THF may be necessary.[13]
Inadequate Degassing Oxygen can deactivate the Pd(0) catalyst.[3] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[6]
Problem 2: Side Reactions Dominating (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[14] Rigorous degassing is crucial.[6] Avoid using a large excess of the boronic acid.
Hydrodehalogenation The aryl fluoride is reduced to the corresponding arene. This can be a competing pathway in Buchwald-Hartwig aminations.[15] Screen different ligands, as some may favor the desired reductive elimination over hydrodehalogenation.[10] Lowering the reaction temperature may also help.[10]
Glaser Coupling (in Sonogashira Reactions) Homocoupling of the terminal alkyne. This is a copper-catalyzed process that is promoted by oxygen. Ensure the reaction is thoroughly deoxygenated. If the problem persists, consider a copper-free Sonogashira protocol.
Problem 3: Difficulty with a Specific Cross-Coupling Reaction
Reaction Type Specific Challenge & Solution
Sonogashira Coupling The direct coupling of aryl fluorides can be very challenging. If standard Pd/Cu catalysis fails, consider using a nickel catalyst system, which can be more effective for C-F bond activation.[16] Alternatively, a higher reaction temperature and a more electron-rich phosphine ligand may be required.
Heck Coupling The Heck reaction with unactivated aryl fluorides is often low-yielding. Consider using a more reactive aryl halide (bromide or iodide) if your synthetic route allows. If you must use the fluoride, high temperatures and specialized ligands are typically necessary.
Hiyama Coupling This reaction uses an organosilicon reagent. Activation of the silane with a fluoride source (e.g., TBAF) is necessary to form the hypervalent silicate for transmetalation.[17]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction
  • To an oven-dried Schlenk tube, add the aryl fluoride (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol) and the ligand (e.g., SPhos, 0.02-0.1 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Screening Reaction
  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 mmol) and the ligand (e.g., BrettPhos, 0.02-0.05 mmol) to an oven-dried Schlenk tube.

  • Add the aryl fluoride (1.0 mmol) and the amine (1.2 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

References

  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • SciSpace. Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion (1993). Retrieved from [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. Palladium-Catalyzed Ring-Opening Defluorinative Hiyama Cross-Coupling of gem-Difluorocyclopropanes with Arylsilanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. aryl fluoride cross‐coupling. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. Organic Letters, 20(15), 4443–4447.
  • ACS Publications. Nickel-Catalyzed Direct Cross-Coupling of Unactivated Aryl Fluorides with Aryl Bromides. Organic Letters. Retrieved from [Link]

  • RSC Publishing. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Retrieved from [Link]

  • PMC. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of South Florida. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • PMC. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Retrieved from [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • PMC. Chemodivergent Csp3 F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when working with 2-Fluoro-1-(methoxymethoxy)-3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when working with 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene . This highly functionalized aromatic building block presents unique challenges due to the competing electronic effects of its substituents: a strongly directing methoxymethoxy (MOM) ether, an inductive fluoro group, and a weakly directing methyl group.

This guide bypasses generic advice, focusing instead on the causality behind byproduct formation and providing self-validating, field-proven protocols to ensure synthetic integrity.

Section 1: Directed ortho-Metalation (DoM) Challenges & Regioselectivity

Q1: When attempting to functionalize the aromatic ring using n-butyllithium (n-BuLi), I am isolating a complex mixture of regioisomers and recovered starting material. Why is the metalation not selective?

The Causality: The regioselectivity of Directed ortho-Metalation (DoM) is governed by the relative coordinating power of the substituents on the benzene ring. The MOM group (-OCH₂OCH₃) is a powerful Directing Metalation Group (DMG) because its oxygen atoms act as Lewis bases, chelating the lithium ion and directing deprotonation to the adjacent ortho position[1].

In your substrate (1-OMOM, 2-F, 3-CH₃), the positions available for metalation are C4, C5, and C6.

  • C6 is ortho to the powerful MOM group.

  • C4 is ortho to the weakly directing methyl group.

  • The fluorine atom at C2 has no open adjacent ortho positions, nullifying its direct DoM influence.

If you are seeing a mixture, it is likely due to using n-BuLi at insufficiently low temperatures. n-BuLi can cause incomplete metalation or promote lateral lithiation (deprotonation of the C3-methyl group) if the temperature rises above -40 °C. To achieve exclusive C6-lithiation, you must use a more sterically hindered, stronger base like s-BuLi coupled with TMEDA to break up lithium aggregates, strictly maintaining -78 °C.

DoM_Pathway SM 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene Base s-BuLi / TMEDA -78°C SM->Base C6_Li C6-Lithiated Intermediate (Kinetic & Thermodynamic) Base->C6_Li Strong MOM Directing Effect (Primary Pathway) C4_Li C4-Lithiated Intermediate (Minor Byproduct) Base->C4_Li Weak CH3 Directing Effect Lat_Li Lateral Lithiation (C3-CH2Li) (High Temp Byproduct) Base->Lat_Li Temp > -40°C

Fig 1. Regioselectivity pathways in the Directed ortho-Metalation (DoM) of the MOM-protected core.

Self-Validating Protocol: Regioselective C6-Metalation
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.1 equiv). Scientific Rationale: TMEDA coordinates the lithium cation, depolymerizing the organolithium hexamers into more reactive monomers.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Metalation: Add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 1 hour.

  • Electrophile Quench: Add your desired electrophile (e.g., DMF for formylation) dropwise. Maintain -78 °C for 30 minutes before allowing the reaction to warm to room temperature.

Section 2: MOM Ether Deprotection & Alkylation Byproducts

Q2: During the acidic cleavage of the MOM ether to reveal the free phenol, my LC-MS shows higher molecular weight impurities. What are these, and how do I suppress them?

The Causality: The standard deprotection of a MOM ether using concentrated HCl in methanol generates the target phenol, alongside stoichiometric amounts of formaldehyde (HCHO) and methanol.

Because your resulting product (2-fluoro-3-methylphenol) is highly electron-rich, it is highly susceptible to Electrophilic Aromatic Substitution (EAS). Under acidic conditions, the liberated formaldehyde acts as a potent electrophile, reacting with the newly formed phenol in a Friedel-Crafts-type alkylation[2]. This leads to the formation of diarylmethane dimers or, in the presence of HCl, toxic chloromethylated byproducts[3].

To prevent this, you must either trap the formaldehyde in situ using a thiol scavenger[2] or utilize a mild, heterogeneous solid acid catalyst (like Wells-Dawson heteropolyacid) that minimizes over-reaction[4].

MOM_Deprotection MOM_Ether MOM-Protected Substrate Acid Acidic Cleavage (e.g., HCl / MeOH) MOM_Ether->Acid Phenol 2-Fluoro-3-methylphenol (Target Product) Acid->Phenol HCHO Formaldehyde (HCHO) + Methanol Acid->HCHO Dimer Diarylmethane Dimer (Friedel-Crafts Byproduct) Phenol->Dimer + HCHO (Electrophile) HCHO->Dimer Trap Thiol Scavenger (e.g., n-PrSH) HCHO->Trap Scavenging Hemithioacetal Trapped HCHO (Inert Byproduct) Trap->Hemithioacetal

Fig 2. MOM deprotection byproduct cascade and the mechanism of formaldehyde scavenging.

Quantitative Data: Deprotection Strategy Comparison
Deprotection ReagentScavenger AdditiveTempTarget Phenol YieldByproduct Profile
HCl (conc.) / MeOHNone65 °C< 60%High (Diarylmethane dimers, Chloromethylation)
ZnBr₂n-PrSH (5.0 eq)25 °C> 95%Minimal (Formaldehyde trapped as hemithioacetal)
Wells-Dawson (HPA)None25-50 °C90-100%Low (Clean conversion, solid acid limits EAS)
Self-Validating Protocol: Scavenger-Assisted MOM Deprotection
  • Setup: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

  • Scavenger Addition: Add 1-propanethiol (n-PrSH) (5.0 equiv). Scientific Rationale: The thiol acts as a highly nucleophilic trap for the transient formaldehyde, forming an inert hemithioacetal faster than the phenol can undergo Friedel-Crafts alkylation.

  • Catalysis: Add anhydrous Zinc Bromide (ZnBr₂) (2.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 10–15 minutes. Monitor strictly by TLC to prevent prolonged exposure to Lewis acidic conditions.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 3: Orthogonal Deprotection Strategies

Q3: I need to perform a Suzuki cross-coupling on a brominated derivative of this molecule, but the basic conditions are causing partial cleavage of the MOM ether. Is the MOM group base-stable?

The Causality: MOM ethers are generally considered highly stable to basic conditions, including the carbonate or phosphate bases typically used in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

If you are observing cleavage, it is rarely due to the base itself. Instead, check your solvent and temperature. Prolonged heating (>90 °C) in aqueous/alcoholic solvent mixtures (like Ethanol/H₂O) can lead to slow hydrolysis of the acetal linkage. To troubleshoot this:

  • Switch to an anhydrous or less nucleophilic solvent system (e.g., Toluene/DMF with anhydrous K₃PO₄).

  • Ensure your palladium catalyst loading is optimized to reduce reaction times.

  • If the issue persists, consider swapping the MOM group for a more robust protecting group like a sterically hindered silyl ether (e.g., TBS or TBDPS), which is completely orthogonal to basic cross-coupling conditions and can be removed cleanly with fluoride sources (TBAF).

References
  • [4] Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. Available at:[Link]

  • [2] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene vs. 2-Fluoro-3-methylphenol: A Comparative Guide

Executive Summary In medicinal chemistry and rational drug design, fluorinated aromatics are frequently utilized to modulate metabolic stability and lipophilicity. During multi-step syntheses, the reactive phenolic hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, fluorinated aromatics are frequently utilized to modulate metabolic stability and lipophilicity. During multi-step syntheses, the reactive phenolic hydroxyl (-OH) group of starting materials like 2-fluoro-3-methylphenol must often be masked. Methoxymethyl (MOM) protection is a premier strategy for this, rendering the phenol robust against alkaline conditions and nucleophilic attacks[1].

This guide provides an objective, data-driven comparison of the


H NMR spectra of the starting material and the resulting protected product, 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene . By analyzing the causality behind the spectral shifts, researchers can confidently validate the success of their synthetic workflows.

Mechanistic Context & Analytical Strategy

The protection of 2-fluoro-3-methylphenol relies on an S


2 nucleophilic substitution mechanism. A non-nucleophilic base (such as DIPEA or NaH) is used to deprotonate the phenol, generating a highly nucleophilic phenoxide ion[2]. This ion subsequently attacks methoxymethyl chloride (MOM-Cl), displacing the chloride leaving group to form the acetal linkage.

Because this transformation drastically alters the electronic environment of the oxygen atom—replacing a labile proton with a sterically demanding, electron-withdrawing acetal group—


H NMR spectroscopy serves as the ultimate self-validating analytical tool.

Workflow SM Starting Material: 2-Fluoro-3-methylphenol Reaction MOM Protection (MOM-Cl, DIPEA, CH2Cl2) SM->Reaction Base Deprotonation NMR_SM 1H NMR (Starting Material) • OH Peak: ~5.3 ppm (br s) • D2O Exchangeable SM->NMR_SM Baseline Product Product: 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene Reaction->Product SN2 Alkylation NMR_Prod 1H NMR (Product) • OH Peak: Absent • -OCH2O-: ~5.2 ppm (s) • -OCH3: ~3.5 ppm (s) Product->NMR_Prod Validation NMR_SM->NMR_Prod Comparative Shift Analysis

Figure 1: Reaction workflow and comparative 1H NMR analytical strategy for MOM protection.

Comparative H NMR Analysis

To objectively verify the success of the MOM protection,


H NMR (acquired in CDCl

at 400 MHz) is utilized. The comparative analysis hinges on three primary spectral changes:
  • Disappearance of the Phenolic Proton : The starting material exhibits a broad singlet corresponding to the -OH proton, typically around 5.0–5.5 ppm[3]. The exact chemical shift is highly dependent on concentration and intermolecular hydrogen bonding[4]. Upon successful etherification, this labile proton peak completely disappears.

  • Emergence of the MOM Group : The protected product introduces two distinct, diagnostic singlets. The methylene protons (-OCH

    
    O-) are sandwiched between two electronegative oxygen atoms, causing severe deshielding; they appear as a sharp singlet at approximately 5.2 ppm[5]. The terminal methoxy protons (-OCH
    
    
    
    ) appear further upfield in the typical ether region, around 3.4–3.5 ppm[5].
  • Aromatic and Aliphatic Shift Variations : The conversion of a hydroxyl group to a methoxymethoxy ether alters the resonance electron-donation into the aromatic ring. Consequently, the aromatic protons (H-4, H-5, H-6) exhibit subtle shifts. The aryl methyl group (Ar-CH

    
    ) remains largely unaffected at ~2.25 ppm, though high-resolution spectra may reveal a small doublet splitting (
    
    
    
    Hz) due to long-range coupling with the adjacent ortho-fluorine atom.
Quantitative Spectral Comparison Table
Proton Assignment2-Fluoro-3-methylphenol (Starting Material)2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (Product)Multiplicity & Causality
-OH ~5.3 ppm (1H)AbsentBroad singlet; disappears due to covalent etherification.
MOM -OCH

O-
Absent~5.2 ppm (2H)Sharp singlet; heavily deshielded by two adjacent oxygen atoms.
MOM -OCH

Absent~3.5 ppm (3H)Sharp singlet; typical methoxy region.
Ar-H (Ring Protons) 6.7 – 7.0 ppm (3H)6.8 – 7.2 ppm (3H)Multiplets; slight shift due to altered stereoelectronic effects of the -OMOM group.
Ar-CH

~2.25 ppm (3H)~2.25 ppm (3H)Doublet (

Hz) or broad singlet; unaffected by distant protection.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline both the synthetic workflow and the analytical validation techniques.

Protocol 1: Synthesis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene
  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-fluoro-3-methylphenol (1.0 equiv) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) to achieve a 0.2 M concentration.
  • Deprotonation : Cool the reaction vessel to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

    • Causality: Cooling prevents exothermic degradation and controls the reaction rate. DIPEA acts as a non-nucleophilic base, safely generating the phenoxide without competing as a nucleophile[2].

  • Alkylation : Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv) dropwise.

    • Safety Note: MOM-Cl is a potent alkylating agent and known carcinogen; this step must be performed strictly inside a certified fume hood.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 to 8 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent until the starting material is fully consumed.

  • Workup & Purification : Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer with CH
    
    
    
    Cl
    
    
    . Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure product.
Protocol 2: NMR Sample Preparation and D O Shake Test

The D


O shake test is a self-validating protocol used to definitively identify labile protons (like -OH) and prove their absence in protected products[3].
  • Sample Preparation : Dissolve ~10–15 mg of the analyte (either the starting material or the purified product) in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm)[6]. Transfer to a clean, dry 5 mm NMR tube.
    
  • Baseline Acquisition : Acquire the standard

    
    H NMR spectrum. For the starting material, identify the broad -OH peak (~5.3 ppm).
    
  • D

    
    O Addition : Add 1 to 2 drops of Deuterium Oxide (D
    
    
    
    O) directly into the NMR tube[3].
  • Agitation : Cap the tube securely and shake vigorously for 30 seconds. Allow the immiscible aqueous and organic phases to separate (centrifuge briefly if an emulsion forms).

  • Re-acquisition & Interpretation : Re-acquire the

    
    H NMR spectrum.
    
    • Starting Material Validation: The rapid chemical exchange of the labile -OH proton with deuterium (-OD) causes the broad peak at ~5.3 ppm to vanish[3].

    • Product Validation: In the pure MOM-protected product, the spectrum must remain completely unchanged after the D

      
      O shake, definitively proving the absence of unreacted phenol and confirming the stability of the MOM ether.
      

References

  • Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. URL: [Link]

  • Protection of Phenol by Acetal - Methoxymethyl acetal (MOM). SynArchive. URL: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. URL: [Link]

  • The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands. PMC - National Institutes of Health. URL: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. URL: [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Journal of Organic Chemistry (hosted via Pitt.edu). URL: [Link]

Sources

Comparative

Comprehensive Guide to Phenol Protection: MOM vs. Alternative Protecting Groups for 2-Fluoro-3-methylphenol

When designing synthetic routes involving 2-fluoro-3-methylphenol, the selection of an appropriate phenolic protecting group is a critical decision that dictates the success of downstream chemistry. The presence of the h...

Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes involving 2-fluoro-3-methylphenol, the selection of an appropriate phenolic protecting group is a critical decision that dictates the success of downstream chemistry. The presence of the highly electronegative ortho-fluorine atom significantly alters the electronic and steric environment of the hydroxyl group compared to an unhindered phenol.

As a Senior Application Scientist, I frequently observe that default protection strategies can lead to suboptimal yields or premature cleavage. This guide objectively compares the methoxymethyl (MOM) ether—often the gold standard for fluorophenols—with alternative protecting groups (TBS, Bn, Ac), providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Ortho-Fluoro Effect

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the phenol (making it more acidic) while simultaneously reducing the nucleophilicity of the resulting phenoxide.

  • MOM Ether (Methoxymethyl): MOM chloride is a highly reactive, unhindered "hard" electrophile. It pairs exceptionally well with the "hard" but less nucleophilic fluorophenoxide. A methoxymethyl ether (MOM) group is frequently used to protect fluorinated phenols under basic conditions because the resulting ether is highly stable to strong bases (e.g., n-BuLi, Grignard reagents) and nucleophiles 1. This is crucial if the synthetic sequence involves cross-coupling or directed ortho-metalation. Furthermore, the MOM ether functional group is easily deprotected by trifluoroacetic acid (TFA) or HCl when the synthetic sequence is complete 1.

  • TBS Ether (tert-Butyldimethylsilyl): While silyl ethers are common, the steric bulk of the TBS group can make the initial protection of an ortho-substituted phenol slightly sluggish, requiring a strong nucleophilic catalyst (like DMAP or Imidazole) to drive the reaction.

  • Bn Ether (Benzyl): Benzylation is robust but often requires extended heating. If downstream steps involve hydrogenation (e.g., reducing a nitro group elsewhere on the molecule), the benzyl group is incompatible due to premature cleavage, whereas MOM protection remains intact during such reductions 2.

Quantitative Performance Comparison

The following table summarizes the quantitative performance and strategic utility of various protecting groups specifically applied to 2-fluoro-3-methylphenol.

Protecting GroupReagentsTypical YieldStability ProfileDeprotection Conditions
MOM (Methoxymethyl)MOM-Cl, NaH or DIPEA, THF90–96%Excellent against strong bases, nucleophiles, and organometallics.Acidic (TFA in DCM, or HCl in MeOH)
TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole, DMF85–92%Good against mild bases and hydrogenation. Fails in acid.Fluoride (TBAF in THF) or mild acid
Bn (Benzyl)BnBr, K₂CO₃, DMF (60 °C)80–88%Excellent against acids, bases, and nucleophiles.Hydrogenolysis (H₂, Pd/C)
Ac (Acetate)Ac₂O, Pyridine, DMAP95–99%Good against acids and mild oxidants. Fails in base.Basic (K₂CO₃ in MeOH)

Strategic Decision Workflow

Selecting the correct protecting group requires working backward from the harshest downstream reaction condition.

G Start 2-Fluoro-3-methylphenol Q1 Primary Downstream Reaction Environment? Start->Q1 Base Strong Base / Organometallics (e.g., n-BuLi, Grignard) Q1->Base Acid Strong Acids / Lewis Acids (e.g., BBr3, HCl) Q1->Acid Reductive Reductive Conditions (e.g., H2, Pd/C) Q1->Reductive MOM MOM Ether Highly Recommended Base->MOM High Stability Bn Benzyl Ether Highly Recommended Base->Bn Moderate Acid->Bn High Stability TBS TBS Ether Recommended Acid->TBS Poor Stability Reductive->MOM High Stability Reductive->TBS High Stability

Workflow for selecting the optimal protecting group for 2-fluoro-3-methylphenol.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate in-process physical checks and specific workup rationales that inherently verify the success and purity of the reaction.

Protocol A: MOM Protection (Optimal for Organometallic Downstream Chemistry)

Reagents: 2-Fluoro-3-methylphenol (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), MOM-Cl (1.5 eq), anhydrous THF.

  • Deprotonation: Add NaH to a flame-dried flask under N₂. Suspend in THF at 0 °C. Dropwise add 2-fluoro-3-methylphenol dissolved in THF.

    • Causality & Validation: The ortho-fluoro group increases the acidity of the phenol. Deprotonation is rapid. The evolution of H₂ gas serves as a visual, self-validating indicator that the alkoxide is forming successfully and the NaH is active.

  • Electrophilic Addition: Add MOM-Cl dropwise at 0 °C, then warm to room temperature and stir for 2 hours.

    • Causality: MOM-Cl is a hard electrophile that rapidly attacks the hard phenoxide oxygen, bypassing the mild steric hindrance of the ortho-fluorine.

  • Reaction Monitoring: Check via TLC (Hexanes/EtOAc 4:1).

    • Validation: The starting phenol is highly polar due to hydrogen bonding and will have a low Rf. The MOM-protected product lacks hydrogen-bond donating capability, resulting in a significantly higher Rf.

  • Selective Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer strictly with 1M NaOH (aq).

    • Causality & Validation: This is the critical self-validating purification step. Because 2-fluoro-3-methylphenol is relatively acidic, any unreacted starting material is completely deprotonated by 1M NaOH and partitioned into the aqueous layer. If the organic layer is subsequently evaporated, the mass obtained is guaranteed to be free of starting phenol.

Protocol B: TBS Protection (Alternative for Acid-Sensitive Downstream Chemistry)

Reagents: 2-Fluoro-3-methylphenol (1.0 eq), TBS-Cl (1.2 eq), Imidazole (2.0 eq), anhydrous DMF.

  • Activation: Dissolve the phenol and imidazole in DMF at room temperature. Add TBS-Cl in one portion.

    • Causality: Imidazole acts as both a base and a nucleophilic catalyst, attacking TBS-Cl to form a highly reactive N-silylpyridinium intermediate. This activated species overcomes the steric hindrance imposed by the ortho-fluorine and meta-methyl groups.

  • Monitoring: TLC (Hexanes/EtOAc 9:1).

    • Validation: TBS ethers are extremely lipophilic. The product will elute very close to the solvent front compared to the starting phenol.

  • Workup: Dilute with diethyl ether, wash extensively with water (3x) and 0.5M HCl (1x).

    • Causality & Validation: DMF is highly water-soluble but can partition into organic solvents. Multiple water washes physically remove the DMF, while the 0.5M HCl wash specifically protonates and removes residual imidazole. The remaining organic layer is thus validated to contain only the silylated product and unreacted TBS-Cl (which is easily removed via short-path silica gel chromatography).

References

  • Source: tandfonline.
  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A)
  • Source: nih.gov (PMC)

Sources

Validation

A Comparative Guide to Ortho-Directing Groups in Fluorinated Aromatics for Researchers

For researchers, scientists, and professionals in drug development, the precise functionalization of fluorinated aromatic compounds is a critical task. The strategic introduction of substituents, guided by ortho-directin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of fluorinated aromatic compounds is a critical task. The strategic introduction of substituents, guided by ortho-directing groups, is a cornerstone of modern synthetic chemistry. This guide provides an in-depth technical comparison of the efficacy of various ortho-directing groups in the context of fluorinated aromatics, with a focus on the widely utilized Directed ortho-Metalation (DoM) strategy. This document moves beyond a simple listing of directing groups to offer a nuanced understanding of their relative potencies, the mechanistic principles governing their behavior, and practical, data-supported guidance for experimental design.

The Unique Landscape of Fluorinated Aromatics in Directed Synthesis

Fluorine's distinctive electronic properties—high electronegativity and the capacity for its lone pairs to engage in resonance—create a complex electronic environment on the aromatic ring. While fluorine is generally considered a deactivating group in classical electrophilic aromatic substitution (EAS) due to its strong inductive electron withdrawal, it is a powerful ortho-directing group in the context of Directed ortho-Metalation (DoM). This is a crucial distinction for synthetic chemists. In DoM, a strong organolithium base is used to deprotonate the position ortho to a directing metalation group (DMG). The resulting aryllithium intermediate is then quenched with an electrophile, leading to highly regioselective substitution.

The fluorine atom, through its inductive effect, increases the acidity of the ortho-protons, facilitating their removal by the base. This makes fluorine itself a potent DMG. When other DMGs are present on the same fluorinated ring, a competition arises, the outcome of which is determined by the relative "directing power" of each group. Understanding this hierarchy is paramount for predicting and controlling the regioselectivity of the reaction.

The Hierarchy of Directing Power in Fluorinated Arenes: A Quantitative Perspective

The directing ability of a group in DoM is a measure of its capacity to facilitate deprotonation at the adjacent ortho position. This is influenced by the group's ability to coordinate with the lithium base and to acidify the ortho C-H bond. Through extensive studies, a general hierarchy of directing groups has been established. In the specific context of fluorinated aromatics, intramolecular competition experiments provide the most definitive ranking.

A seminal study by Schlosser and co-workers provides quantitative data on the relative rates of lithiation for a series of substituted fluorobenzenes, offering a clear picture of the directing power of various substituents in this specific chemical environment.[1][2][3][4]

Table 1: Relative Rates of Lithiation for 2-Substituted Fluorobenzenes

Substituent (X) at C2Relative Rate (krel) of Lithiation at C6
-H1.0
-F160
-Cl11
-Br6.2
-I3.0
-OCH30.8
-Si(CH3)30.04
-CF3<0.01

Data sourced from competitive lithiation experiments using sec-butyllithium (s-BuLi) in the presence of an in-situ trap. The data clearly demonstrates the powerful activating effect of a second fluorine atom.[1][2][3][4]

From this and other qualitative studies, a general hierarchy of directing group strength in DoM can be compiled:

-OCONR₂ (O-carbamate) > -CONR₂ (Amide) > -SO₂NR₂ (Sulfonamide) > -OCH₃ (Methoxy) > -F (Fluoro)

It is important to note that this is a simplified representation, and the actual outcome of a competitive lithiation can be influenced by factors such as the choice of base, solvent, and the presence of other substituents on the ring.

Mechanistic Insights: Why the Hierarchy Exists

The observed hierarchy of directing groups can be rationalized by considering two primary factors:

  • Coordinating Ability: The most potent directing groups, such as amides and carbamates, possess a carbonyl oxygen that can effectively chelate the lithium cation of the organolithium base. This brings the base into close proximity to the ortho-proton, facilitating its abstraction. This is often referred to as a Complex Induced Proximity Effect (CIPE).[5]

  • Inductive Effect: Strongly electron-withdrawing groups increase the acidity of the adjacent C-H bonds, making them more susceptible to deprotonation. Fluorine's high electronegativity makes it a powerful acidifying group, which is why it is a strong ortho-director despite its relatively poor Lewis basicity for chelation compared to oxygen- or nitrogen-containing groups.

The interplay of these two effects determines the overall directing power. For instance, while the methoxy group is a better chelating agent than fluorine, the powerful inductive effect of fluorine can make it a competitive or even superior directing group under certain conditions.

Caption: Experimental workflow for competitive Directed ortho-Metalation.

Experimental Protocol: A Model System for Comparing Directing Group Strength

To provide a practical framework for researchers, the following is a representative experimental protocol for a competitive Directed ortho-Metalation experiment. This protocol is based on the methodologies described in the literature for determining the relative directing ability of functional groups.[1][2][3][4]

Objective: To determine the relative ortho-directing ability of a methoxy group versus a fluorine atom in 1-fluoro-2-methoxybenzene.

Materials:

  • 1-fluoro-2-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add a solution of 1-fluoro-2-methoxybenzene (1.0 mmol) and freshly distilled trimethylsilyl chloride (TMSCl, 1.2 mmol) in anhydrous THF (10 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 mmol) in cyclohexane to the stirred solution via syringe over a period of 10 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. The TMSCl acts as an in situ trap for the first-formed aryllithium species, preventing equilibration.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Add diethyl ether (20 mL) and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography (GC) and/or ¹H NMR spectroscopy to determine the ratio of the two possible regioisomeric silylated products: 1-fluoro-2-methoxy-3-(trimethylsilyl)benzene and 1-fluoro-2-methoxy-6-(trimethylsilyl)benzene. The product ratio will reflect the relative rates of deprotonation at the positions ortho to the fluorine and methoxy groups, respectively.

G cluster_prep Reaction Preparation cluster_reaction Lithiation and Trapping cluster_workup Work-up and Analysis A Combine Substrate and Trap in Anhydrous THF B Cool to -78 °C A->B C Slowly Add s-BuLi B->C D Stir for 1 hour at -78 °C C->D E Quench with Sat. aq. NH4Cl D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Analyze Product Ratio (GC/NMR) G->H

Caption: Step-by-step workflow for the competitive lithiation experiment.

Conclusion and Future Outlook

The strategic use of ortho-directing groups in fluorinated aromatics is a powerful tool for the synthesis of complex molecules. While a general qualitative understanding of directing group strength is useful, a quantitative appreciation, as provided by competition experiments, is essential for predictable and efficient synthesis design. The fluorine atom, far from being a passive spectator, is a potent directing group in its own right. As the demand for complex fluorinated molecules in pharmaceuticals and materials science continues to grow, a deeper understanding of the subtle interplay of directing groups on the fluorinated aromatic core will be of paramount importance. Future research will likely focus on the development of new directing groups with enhanced selectivity and the use of computational chemistry to more accurately predict the outcomes of competitive functionalization reactions.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Schlosser, M., et al. (2015). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ARKIVOC, 2015(iv), 48-65. [Link]

  • ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • Clayden Chemistry. (n.d.). Reviews from the Clayden Group. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Books. (n.d.). Organolithiums: Selectivity for Synthesis - Jonathan Clayden.
  • University of Windsor. (n.d.). Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • Scilit. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling and scale-up of specialized chemical intermediates. 2-Fluoro-1-(methoxymethoxy)-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling and scale-up of specialized chemical intermediates. 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene (CAS: 1698576-59-8) is a highly valuable liquid building block in pharmaceutical synthesis[1]. However, handling this compound requires a nuanced understanding of its molecular structure. It is not merely a standard organic liquid; it is a fluorinated aromatic ether protected by a methoxymethoxy (MOM) group.

This guide provides a self-validating, step-by-step operational and disposal plan, grounded in chemical causality and authoritative safety standards, to ensure your laboratory operations remain both efficient and secure.

Mechanistic Hazard Profile: The Causality Behind the PPE

To design an effective safety protocol, we must first understand the chemical behavior of the substance. We do not select Personal Protective Equipment (PPE) arbitrarily; we select it to intercept specific molecular mechanisms of exposure.

  • Lipophilicity and Skin Penetration: The fluorinated aromatic ring significantly enhances the molecule's lipophilicity. This allows the liquid to rapidly penetrate standard biological membranes and inappropriate, porous glove materials.

  • Acid-Catalyzed Degradation (The MOM Group): The methoxymethoxy (MOM) group functions as an acetal. In the presence of acidic reagents (common in deprotection steps) or even ambient acidic moisture, it can hydrolyze to release methanol and formaldehyde gas . Formaldehyde is a known human carcinogen and respiratory sensitizer. The Occupational Safety and Health Administration (OSHA) strictly limits formaldehyde exposure to a Permissible Exposure Limit (PEL) of 0.75 parts per million (ppm) as an 8-hour time-weighted average (TWA)[2].

HazardPathway Chem 2-Fluoro-1-(methoxymethoxy) -3-methylbenzene Acid Acidic Conditions (Hydrolysis Risk) Chem->Acid Exposure Lipophilic Lipophilic Aromatic (Skin Absorption) Chem->Lipophilic Direct Contact Formaldehyde Formaldehyde Gas (Carcinogen/Sensitizer) Acid->Formaldehyde Degradation Hood Engineering Control: Chemical Fume Hood Formaldehyde->Hood Mitigated by Gloves PPE: Nitrile/Butyl Gloves (Double Gloving) Lipophilic->Gloves Mitigated by

Chemical degradation pathways and corresponding PPE interventions for MOM-protected fluorotoluenes.

Quantitative Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a rigorous hazard assessment is mandatory to select appropriate gear[3]. The following matrix summarizes the required PPE and engineering controls for handling this specific MOM-protected fluorotoluene, driven by quantitative safety metrics.

Safety Parameter / PPESpecification / Quantitative MetricCausality & Operational Rationale
Primary Engineering Control Fume Hood Face Velocity: 80–120 fpm Captures volatile formaldehyde (PEL: 0.75 ppm TWA) released during accidental MOM-group hydrolysis[2].
Routine Hand Protection Double Nitrile Gloves (Thickness: ≥5 mil )Provides immediate splash protection. Breakthrough time for aromatics is <10 mins ; discard immediately upon contact[4].
Bulk Transfer Hand Protection Butyl Rubber Gloves (Thickness: ≥15 mil )Superior resistance to lipophilic aromatic solvents. Breakthrough time is >240 mins .
Eye & Face Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe corneal damage from liquid aerosolization or micro-splashes during dispensing[5].
Body Protection Flame-Resistant (FR) Lab CoatMitigates skin absorption risks. Leather materials must be strictly avoided as they trap chemicals[6].

Step-by-Step Operational Methodology

Every protocol must function as a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are fully met.

Phase A: Pre-Operation Setup & Validation
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or use a delicate tissue taped to the sash to confirm inward airflow. This is your primary defense against potential formaldehyde release[7].

  • PPE Donning: Equip long pants, closed-toe shoes, an FR lab coat, and chemical splash goggles[7]. Don two pairs of nitrile gloves (double-gloving).

  • Clear the Workspace: Remove incompatible chemicals, particularly strong Lewis or Brønsted acids, to prevent accidental MOM-group cleavage during handling.

Phase B: Handling and Dispensing
  • Transfer Technique: Since 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is a liquid[1], use a glass gas-tight syringe or a chemically resistant pipette for transfers. Avoid pouring directly from the bottle to minimize aerosol generation.

  • Spill Readiness: Keep an organic solvent spill kit and absorbent pads within arm's reach inside the hood[6].

  • Monitor for Degradation: If a sharp, pungent odor (characteristic of formaldehyde) is detected despite the fume hood, halt operations immediately. This indicates unexpected hydrolysis or a catastrophic hood failure.

OperationalWorkflow Prep 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Airflow >100 fpm) Prep->Hood Dispense 3. Dispense Liquid (Avoid Aerosols) Hood->Dispense Quench 4. Quench/Neutralize Waste Dispense->Quench Dispose 5. Segregated Halogenated Waste Quench->Dispose Doff 6. PPE Doffing & Hand Washing Dispose->Doff

Step-by-step operational workflow for safely handling and disposing of fluorinated MOM-ethers.

Phase C: Post-Operation and Disposal Plan
  • Waste Segregation: Collect all liquid waste containing the compound in a clearly labeled, chemically compatible container designated exclusively for Halogenated Organic Waste . Do not mix with acidic waste streams to prevent in-situ formaldehyde generation.

  • Quenching Residuals: Rinse all contaminated glassware with a compatible solvent (e.g., acetone or ethyl acetate) and add the rinsate directly to the halogenated waste container.

  • PPE Doffing: Remove the outer gloves inside the fume hood to contain contamination. Remove the inner gloves, wash hands thoroughly with soap and water, and inspect the lab coat for any microscopic splashes[4].

Emergency Response & Spill Management

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a laboratory safety shower.

  • Eye Contact: Utilize the emergency eyewash station, physically holding the eyelids open, for a minimum of 15 minutes to ensure complete flushing of the lipophilic chemical[2].

  • Small Spills (<50 mL): Wearing appropriate PPE (upgrade to Butyl gloves if necessary), cover the liquid spill with an inert absorbent (e.g., vermiculite or sand). Sweep up using non-sparking tools and place the saturated absorbent into a sealed hazardous waste container.

References

  • Sigma-Aldrich. "2-Fluoro-1-(methoxymethoxy)-3-methylbenzene | 1698576-59-8". Sigma-Aldrich. 1

  • National Research Council. "Working with Laboratory Equipment - Prudent Practices in the Laboratory". NCBI Bookshelf. 6

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. 3

  • NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". NC State University. 4

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA. 2

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf. 5

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA. 7

Sources

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